Ethyl 6-bromobenzofuran-2-carboxylate
Description
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Properties
IUPAC Name |
ethyl 6-bromo-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-2-14-11(13)10-5-7-3-4-8(12)6-9(7)15-10/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQBSMLYZIRFHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443501 | |
| Record name | Ethyl 6-bromobenzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
907945-62-4 | |
| Record name | Ethyl 6-bromobenzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Ethyl 6-bromobenzofuran-2-carboxylate" molecular weight
An In-Depth Technical Guide to Ethyl 6-bromobenzofuran-2-carboxylate: Properties, Synthesis, and Applications
Abstract
Ethyl 6-bromobenzofuran-2-carboxylate is a halogenated heterocyclic compound built upon the benzofuran scaffold, a privileged structure in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of this molecule, intended for researchers, chemists, and professionals in drug development. We will dissect its core molecular properties, including its molecular weight, and present a detailed, field-proven protocol for its synthesis and characterization. The rationale behind experimental choices, mechanistic insights, and the significance of its structural features are discussed. Furthermore, this document explores the potential applications of this compound, contextualized by the known bioactivity of brominated benzofurans, and outlines essential safety and handling protocols.
Core Molecular Profile
Chemical Identity and Structure
Ethyl 6-bromobenzofuran-2-carboxylate belongs to the benzofuran class of compounds, which feature a furan ring fused to a benzene ring. The structure is characterized by a bromine atom at the 6-position of the bicyclic system and an ethyl ester group at the 2-position. This specific arrangement of functional groups dictates its reactivity, physicochemical properties, and potential biological activity.
The bromine substituent is an interesting feature for medicinal chemists, as halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The ethyl ester provides a handle for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation to produce novel derivatives.
Caption: Chemical structure of Ethyl 6-bromobenzofuran-2-carboxylate.
Physicochemical Properties
A precise understanding of the physicochemical properties is fundamental for any experimental design, including reaction setup, purification, and formulation. The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for confirmation via mass spectrometry.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉BrO₃ | Computed |
| Molecular Weight | 269.09 g/mol | [1][2] |
| Monoisotopic Mass | 267.97351 Da | [1][2] |
| Appearance | Expected to be a solid at room temperature | [3] |
| XLogP3-AA | 3.2 - 3.6 | [1][2] |
| Hydrogen Bond Donors | 0 | [1][2] |
| Hydrogen Bond Acceptors | 3 | [1][2] |
Synthesis and Mechanism
The synthesis of substituted benzofuran-2-carboxylates is a well-established process in organic chemistry. A common and efficient method involves the reaction of a substituted salicylaldehyde with an alpha-halo ester derivative, followed by an intramolecular cyclization.
Synthetic Workflow
The synthesis initiates from 5-bromo-2-hydroxybenzaldehyde. The key steps are an O-alkylation followed by an intramolecular Perkin-like condensation and cyclization to form the benzofuran ring system. This approach is reliable and provides good yields.
Caption: Workflow for the synthesis of Ethyl 6-bromobenzofuran-2-carboxylate.
Recommended Synthetic Protocol
This protocol is adapted from established procedures for analogous benzofuran syntheses.[4][5] The choice of potassium carbonate as the base is cost-effective and efficient for deprotonating the phenolic hydroxyl group, initiating the reaction. Acetonitrile is selected as the solvent due to its suitable boiling point for reflux and its ability to dissolve the reactants.
Materials:
-
5-Bromo-2-hydroxybenzaldehyde
-
Ethyl bromoacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethanol (for recrystallization)
-
Standard reflux apparatus with magnetic stirring
-
Filtration equipment (Büchner funnel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 5-bromo-2-hydroxybenzaldehyde (1.0 eq), and anhydrous potassium carbonate (2.0 eq) in acetonitrile.
-
Addition of Reagent: To the stirring suspension, add ethyl bromoacetate (1.2 eq) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Causality: The elevated temperature is necessary to overcome the activation energy for both the initial O-alkylation and the subsequent intramolecular cyclization.
-
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Precipitation: To the resulting residue, add chilled water. A solid precipitate of the crude product should form.
-
Isolation: Collect the crude product by vacuum filtration, washing thoroughly with water to remove any remaining inorganic salts.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.
-
Self-Validation: The purity of the final compound should be confirmed by measuring its melting point and running analytical characterization as described in the next section. A sharp melting point indicates high purity.
-
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized Ethyl 6-bromobenzofuran-2-carboxylate is a critical step. A combination of spectroscopic and chromatographic techniques provides a self-validating system for structural confirmation.[4][6]
| Technique | Expected Observations and Interpretation |
| ¹H NMR | - A triplet and a quartet in the upfield region corresponding to the ethyl group (-OCH₂CH₃).- A singlet for the proton at the 3-position of the furan ring.- Signals in the aromatic region (downfield) corresponding to the three protons on the benzene ring. The coupling patterns will be indicative of their relative positions. |
| ¹³C NMR | - Resonances for the two carbons of the ethyl group.- A signal for the carbonyl carbon (C=O) of the ester around 160-170 ppm.- Multiple signals in the aromatic region for the carbons of the benzofuran core, including the carbon attached to the bromine (C-Br). |
| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) and its isotopic pattern (M+2) will be observed, characteristic of a monobrominated compound, confirming the molecular weight of 269.09 g/mol . |
| Infrared (IR) Spectroscopy | - A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretch of the ester.- C-O stretching bands for the ether and ester groups.- C-H stretching and bending vibrations for the aromatic and aliphatic portions.- A C-Br stretching vibration in the fingerprint region. |
| Thin Layer Chromatography (TLC) | A single spot under UV light after elution with an appropriate solvent system (e.g., ethyl acetate/hexane) indicates a high degree of purity. |
Applications in Drug Discovery and Materials Science
The Benzofuran Scaffold: A Privileged Structure
Benzofuran and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry.[7] This designation is due to their presence in numerous natural products and synthetic compounds that exhibit a wide range of potent biological activities.[4][8][9] Their rigid, planar structure allows for effective interaction with various biological targets.
Role of Bromine Substitution
The introduction of a bromine atom onto the benzofuran core can significantly influence its pharmacological profile. Halogens can enhance binding affinity to protein targets through halogen bonding, increase cell membrane permeability, and block sites of metabolism, thereby improving the pharmacokinetic properties of a drug candidate.
Potential Therapeutic Areas
Derivatives of benzofuran have shown promise in several therapeutic areas, making Ethyl 6-bromobenzofuran-2-carboxylate a valuable starting material for drug discovery programs.
-
Antimicrobial Agents: The benzofuran nucleus is a core component of many compounds with antibacterial and antifungal properties.[7][9]
-
Anticancer Agents: Numerous benzofuran derivatives have been investigated for their potential to inhibit cancer cell proliferation.[8][9]
-
Neurodegenerative Diseases: Recently, benzofuran-based molecules have been designed as cholinesterase inhibitors for potential application in treating Alzheimer's disease.[10]
Handling and Safety Protocols
While a specific Safety Data Sheet (SDS) for Ethyl 6-bromobenzofuran-2-carboxylate may not be readily available, precautions should be based on similar brominated aromatic compounds.[11]
-
Hazard Identification: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[11] May cause skin and serious eye irritation.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a lab coat.
-
Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
Ethyl 6-bromobenzofuran-2-carboxylate is a versatile chemical intermediate with significant potential, primarily driven by the established biological importance of the benzofuran scaffold. With a molecular weight of 269.09 g/mol , its synthesis is achievable through robust and well-documented chemical methods. The strategic placement of the bromine atom and the reactive ethyl ester group makes it an attractive building block for the synthesis of novel compounds for evaluation in drug discovery, particularly in the fields of oncology, infectious diseases, and neurology. Adherence to rigorous characterization and safety protocols is essential for its successful and safe application in research and development.
References
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Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (n.d.). INDIAN J. CHEM., SEC B. [Link]
-
The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2023). EAS Publisher. [Link]
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Ethyl 6-bromobenzofuran-3-carboxylate | C11H9BrO3. (n.d.). PubChem. [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Molecules. [Link]
-
Synthesis and Biological Evaluations of Some Benzofuran Derivatives. (2009). ResearchGate. [Link]
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Benzofuran: an emerging scaffold for antimicrobial agents. (2015). RSC Publishing. [Link]
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Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (2015). ResearchGate. [Link]
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2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. (n.d.). MDPI. [Link]
-
Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). National Center for Biotechnology Information. [Link]
-
Ethyl (5-bromobenzofuran)-2-carboxylate | C11H9BrO3. (n.d.). PubChem. [Link]
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A Comprehensive Technical Guide to the Synthesis of Ethyl 6-bromobenzofuran-2-carboxylate from 5-Bromosalicylaldehyde
Executive Summary
The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives exhibit a wide array of biological activities, making them crucial building blocks in drug discovery. This guide provides an in-depth, field-proven methodology for the synthesis of Ethyl 6-bromobenzofuran-2-carboxylate, a key intermediate for more complex pharmaceutical agents. We will explore a robust and efficient one-pot reaction starting from commercially available 5-bromosalicylaldehyde and ethyl bromoacetate. This document delves into the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, and discusses critical process parameters to ensure reproducibility and high yield. The content is tailored for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically grounded approach to this synthesis.
Introduction: The Significance of the Benzofuran Core
Benzofuran, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, is a cornerstone in the architecture of numerous natural products and synthetic therapeutic agents.[1][2] The structural rigidity and electron-rich nature of the benzofuran nucleus allow it to interact with a diverse range of biological targets. Consequently, derivatives of benzofuran have been investigated for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[3]
Ethyl 6-bromobenzofuran-2-carboxylate, the target of this guide, is a particularly valuable synthetic intermediate. The bromine atom at the 6-position serves as a versatile functional handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of molecular diversity.[1] The ethyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing another point for molecular elaboration. This guide presents a reliable pathway to access this key building block.
Synthetic Strategy and Mechanism
The synthesis proceeds via a base-catalyzed reaction between 5-bromosalicylaldehyde and ethyl bromoacetate. This transformation is a classic and efficient method for constructing the benzofuran-2-carboxylate core and involves two key mechanistic steps: an initial O-alkylation followed by an intramolecular cyclization and dehydration.[4]
Overall Reaction Scheme
The overall transformation is depicted below:
Figure 1: Overall synthetic scheme.
Mechanistic Pathway
The reaction is initiated and driven by a suitable base, typically a mild inorganic base like potassium carbonate (K₂CO₃), which is sufficient to deprotonate the phenolic hydroxyl group without causing unwanted side reactions.
-
O-Alkylation (Williamson Ether Synthesis): The base deprotonates the phenolic hydroxyl group of 5-bromosalicylaldehyde, forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of ethyl bromoacetate in an Sₙ2 reaction, displacing the bromide ion and forming an ether intermediate.
-
Intramolecular Aldol-Type Condensation: The methylene protons alpha to the ester carbonyl in the ether intermediate are now acidic. The base facilitates the formation of an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the aldehyde carbonyl carbon.
-
Dehydration: The resulting cyclic hemiacetal-like intermediate readily undergoes dehydration (elimination of a water molecule) under the reflux conditions, driven by the formation of the stable, aromatic benzofuran ring system.
This sequence provides a direct and high-yielding route to the desired product.
Figure 2: A conceptual diagram illustrating the key stages of the reaction mechanism.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous benzofuran-2-carboxylates.[4]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Quantity | Moles (mmol) |
| 5-Bromosalicylaldehyde | C₇H₅BrO₂ | 201.02 | Solid | 1.00 g | 4.97 |
| Ethyl Bromoacetate | C₄H₇BrO₂ | 167.00 | Liquid | 0.66 mL | 5.97 |
| Potassium Carbonate | K₂CO₃ | 138.21 | Solid | 2.06 g | 14.92 |
| Acetonitrile (MeCN) | C₂H₃N | 41.05 | Anhydrous | 25 mL | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Reagent Grade | ~100 mL | - |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 5% (aq) | ~25 mL | - |
| Brine | NaCl(aq) | - | Saturated | ~25 mL | - |
| Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromosalicylaldehyde (1.00 g, 4.97 mmol) and anhydrous acetonitrile (25 mL).
-
Addition of Reagents: To the stirring solution, add potassium carbonate (2.06 g, 14.92 mmol, 3.0 eq). Allow the suspension to stir for 5 minutes at ambient temperature.
-
Initiation: Slowly add ethyl bromoacetate (0.66 mL, 5.97 mmol, 1.2 eq) to the reaction mixture using a syringe.
-
Reflux: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting salicylaldehyde is consumed.
-
Work-up - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Work-up - Extraction: Dissolve the resulting crude residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash with 5% dilute HCl (25 mL).[4]
-
Work-up - Washing: Subsequently, wash the organic layer with water (25 mL) and then with a saturated brine solution (25 mL).[4]
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (60-120 mesh) using a mixture of ethyl acetate and hexane (e.g., 1:10 v/v) as the eluent to afford the pure Ethyl 6-bromobenzofuran-2-carboxylate.[4] An expected yield for this type of reaction is typically in the range of 80-90%.[4]
Experimental Workflow and Process Control
The success of this synthesis hinges on careful control of key parameters. The following workflow diagram and discussion highlight the critical stages.
Figure 3: Step-by-step experimental workflow diagram.
Critical Parameters and Rationale
-
Choice of Base: Potassium carbonate is an ideal base for this reaction. It is strong enough to deprotonate the phenol but mild enough to prevent the hydrolysis of the ethyl ester product. Stronger bases like sodium hydroxide could lead to saponification.[5] The use of 3 equivalents ensures that the phenolic proton is fully scavenged and provides a sufficiently basic medium for the subsequent condensation step.
-
Solvent: Anhydrous acetonitrile is the solvent of choice. It is a polar aprotic solvent, which effectively dissolves the reagents and intermediates while not interfering with the reaction. Its boiling point (82°C) is suitable for running the reaction under reflux, providing the necessary thermal energy to overcome the activation barriers for both the Sₙ2 and condensation steps.
-
Reaction Time and Monitoring: While a 24-hour period is a good benchmark, reaction completion should always be confirmed empirically using TLC. This ensures the reaction is not stopped prematurely, nor is it heated for an excessive duration which could lead to side product formation or degradation.
-
Purification: Column chromatography is essential for removing any unreacted starting materials, intermediates, or side products, ensuring the high purity of the final compound required for subsequent applications in drug development.
Conclusion
This guide outlines a reliable, efficient, and scalable method for the synthesis of Ethyl 6-bromobenzofuran-2-carboxylate from 5-bromosalicylaldehyde. By understanding the underlying mechanism and adhering to the detailed experimental protocol, researchers can confidently produce this valuable intermediate with high yield and purity. The strategic placement of the bromo and ester functionalities makes the final product a versatile platform for the development of novel benzofuran-based compounds with significant therapeutic potential.
References
-
Aslam, J., et al. (2023). "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies." ACS Omega. Available at: [Link]
-
Bhaskar, K., & Yadav, J. S. (2021). "Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles." Indian Journal of Chemistry, Section B. Available at: [Link]
-
Padakanti, S., et al. (2019). "Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate." Organic Syntheses, 96, 98-109. Available at: [Link]
-
Organic Chemistry Portal. "Benzofuran synthesis." Available at: [Link]
- AstraZeneca AB. (2010). "Benzofuran derivatives, process for their preparation and intermediates thereof." Google Patents, US7709505B2.
-
Kishor, M. (2017). "Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds." Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available at: [Link]
-
Padakanti, S., et al. (2019). "Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate." Organic Syntheses Procedure. Available at: [Link]
-
N-Ajjah, H., et al. (2012). "Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction." Molecules, 17(11), 13540-13550. Available at: [Link]
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A Technical Guide to the Spectroscopic Characterization of Ethyl 6-bromobenzofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties of Ethyl 6-bromobenzofuran-2-carboxylate, a key intermediate in the synthesis of various biologically active compounds. Due to the limited availability of direct experimental data for this specific isomer, this document leverages a predictive and comparative approach based on the foundational principles of spectroscopy and data from closely related analogues. We will delve into the anticipated ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data, providing a robust framework for its identification and characterization. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.
Introduction
Ethyl 6-bromobenzofuran-2-carboxylate is a member of the benzofuran class of heterocyclic compounds, which are integral scaffolds in numerous natural products and synthetic pharmaceuticals. The benzofuran moiety is associated with a wide range of biological activities, making its derivatives, such as the title compound, valuable building blocks in the design and synthesis of novel therapeutic agents.
Accurate and unambiguous characterization of these molecules is paramount to ensure the integrity of research and the quality of synthesized compounds. Spectroscopic techniques are the cornerstone of this characterization process. This guide will provide a detailed exposition of the expected spectroscopic data for Ethyl 6-bromobenzofuran-2-carboxylate, even in the absence of a complete, published experimental dataset for this specific isomer. Our analysis will be grounded in established spectroscopic principles and comparative data from the unsubstituted parent compound, Ethyl benzofuran-2-carboxylate, and other brominated isomers.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of Ethyl 6-bromobenzofuran-2-carboxylate, including the standard numbering of the benzofuran ring system, is presented below.
Figure 1. Structure of Ethyl 6-bromobenzofuran-2-carboxylate.
Synthesis Protocol
The synthesis of Ethyl 6-bromobenzofuran-2-carboxylate can be achieved through a well-established route for benzofuran-2-carboxylates, which involves the reaction of a substituted salicylaldehyde with an ethyl haloacetate.[1]
Experimental Protocol: Synthesis of Ethyl 6-bromobenzofuran-2-carboxylate
-
Reaction Setup: To a solution of 4-bromo-2-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add anhydrous potassium carbonate (2.0 eq).
-
Addition of Reagent: To this stirred suspension, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure Ethyl 6-bromobenzofuran-2-carboxylate.
Figure 2. Synthetic workflow for Ethyl 6-bromobenzofuran-2-carboxylate.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of Ethyl 6-bromobenzofuran-2-carboxylate in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic protons and the ethyl ester group.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.4 | s | - |
| H-7 | ~7.7 | d | ~1.8 |
| H-5 | ~7.4 | dd | ~8.5, 1.8 |
| H-4 | ~7.5 | d | ~8.5 |
| -OCH₂CH₃ | ~4.4 | q | ~7.1 |
| -OCH₂CH₃ | ~1.4 | t | ~7.1 |
Interpretation and Rationale
The chemical shifts are predicted based on the analysis of the parent compound, Ethyl benzofuran-2-carboxylate, and the known effects of a bromine substituent on a benzene ring.
-
Aromatic Region:
-
H-3: This proton on the furan ring is expected to be a singlet and is typically found in the downfield region of the aromatic spectrum.
-
H-4, H-5, and H-7: These protons on the benzene ring will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. The bromine at the 6-position will influence the chemical shifts of the adjacent protons (H-5 and H-7) through its electron-withdrawing inductive effect and electron-donating resonance effect. H-7 is expected to be a doublet due to coupling with H-5. H-5 will be a doublet of doublets, coupling to both H-4 and H-7. H-4 will appear as a doublet, coupling with H-5.
-
-
Ethyl Ester Group:
-
The methylene protons (-OCH₂CH₃) will appear as a quartet due to coupling with the three methyl protons.
-
The methyl protons (-OCH₂CH₃) will be a triplet due to coupling with the two methylene protons.
-
Figure 3. Conceptual ¹H NMR coupling correlations.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum will show distinct signals for each of the 11 unique carbon atoms in Ethyl 6-bromobenzofuran-2-carboxylate.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~160 |
| C2 | ~145 |
| C7a | ~154 |
| C3a | ~128 |
| C6 | ~118 |
| C4 | ~125 |
| C5 | ~127 |
| C7 | ~115 |
| C3 | ~112 |
| -OCH₂CH₃ | ~62 |
| -OCH₂CH₃ | ~14 |
Interpretation and Rationale
The predicted chemical shifts are based on the known values for Ethyl benzofuran-2-carboxylate and the substituent effects of bromine.
-
Carbonyl Carbon: The ester carbonyl carbon is expected to have the most downfield chemical shift.
-
Aromatic and Heterocyclic Carbons: The carbons of the benzofuran ring system will appear in the typical aromatic region (approximately 110-160 ppm). The carbon directly attached to the bromine atom (C-6) will have its chemical shift influenced by the heavy atom effect, which can vary. The other aromatic carbons will be shifted based on their position relative to the bromine and the fused furan ring.
-
Ethyl Group Carbons: The methylene and methyl carbons of the ethyl group will appear in the upfield region of the spectrum.
Mass Spectrometry
Mass Spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): The mass spectrum will show a prominent molecular ion peak. Due to the presence of a bromine atom, there will be two peaks of approximately equal intensity for the molecular ion: one for the molecule containing the ⁷⁹Br isotope and one for the molecule with the ⁸¹Br isotope.
-
[M]⁺ for C₁₁H₉⁷⁹BrO₃ ≈ 268 g/mol
-
[M+2]⁺ for C₁₁H₉⁸¹BrO₃ ≈ 270 g/mol
-
-
Key Fragmentation Patterns: The fragmentation of aromatic esters often involves characteristic losses.
-
Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion [M - 45]⁺.
-
Loss of ethylene (-C₂H₄) via McLafferty rearrangement: This is a common fragmentation pathway for ethyl esters, leading to a fragment ion [M - 28]⁺.
-
Loss of the entire ester group (-COOCH₂CH₃): This would lead to a benzofuran fragment.
-
Figure 4. Predicted major fragmentation pathways in Mass Spectrometry.
Infrared Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Data
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C=O (Ester) | 1715 - 1730 |
| C-O (Ester) | 1250 - 1300 (asymmetric) & 1000 - 1100 (symmetric) |
| C=C (Aromatic) | 1550 - 1600 |
| C-H (Aromatic) | 3000 - 3100 |
| C-H (Aliphatic) | 2850 - 3000 |
| C-Br | 500 - 600 |
Interpretation
-
Carbonyl Stretch: A strong absorption band in the region of 1715-1730 cm⁻¹ is characteristic of the C=O stretching vibration of the α,β-unsaturated ester.
-
C-O Stretches: The C-O stretches of the ester group will appear as two distinct bands in the fingerprint region.
-
Aromatic Absorptions: The C=C stretching vibrations of the aromatic rings will be observed in the 1550-1600 cm⁻¹ region. The C-H stretching of the aromatic protons will be seen just above 3000 cm⁻¹.
-
Aliphatic C-H Stretches: The C-H stretches of the ethyl group will appear just below 3000 cm⁻¹.
-
C-Br Stretch: The C-Br stretching vibration is expected in the low-frequency region of the spectrum.
Conclusion
This technical guide provides a detailed, predictive analysis of the spectroscopic data for Ethyl 6-bromobenzofuran-2-carboxylate. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have constructed a comprehensive set of expected ¹H NMR, ¹³C NMR, MS, and IR data. This guide is intended to aid researchers in the synthesis, identification, and characterization of this important chemical intermediate, thereby supporting the advancement of medicinal chemistry and drug discovery.
References
-
Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry. 2021, 60B(5), 767-774. [Link]
Sources
An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 6-bromobenzofuran-2-carboxylate
Abstract
This technical guide provides a comprehensive, in-depth analysis of the mass spectrometric behavior of Ethyl 6-bromobenzofuran-2-carboxylate, a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and materials science. We delve into the foundational principles governing its ionization and fragmentation, offering field-proven insights into experimental design and data interpretation. This document outlines detailed, self-validating protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI). Key diagnostic features, including the characteristic bromine isotopic pattern and predictable fragmentation pathways of the benzofuran core and ethyl ester substituent, are thoroughly examined. The guide is structured to empower researchers, scientists, and drug development professionals to confidently characterize this and structurally similar molecules, ensuring both scientific integrity and analytical rigor.
Introduction to the Analyte
Ethyl 6-bromobenzofuran-2-carboxylate belongs to the benzofuran class of heterocyclic compounds, which are integral scaffolds in numerous biologically active molecules and functional materials.[1][2] The presence of a bromine atom and an ethyl ester functional group imparts specific physicochemical properties that dictate its behavior in a mass spectrometer. Accurate structural confirmation and purity assessment are paramount in any research and development pipeline, making mass spectrometry an indispensable analytical tool.
This guide moves beyond a simple recitation of methods to explain the causality behind instrumental choices and predict the mass spectral outcomes. By understanding the fundamental fragmentation mechanisms, analysts can proactively identify the molecule, distinguish it from isomers, and characterize related impurities.
Analyte at a Glance:
-
IUPAC Name: Ethyl 6-bromo-1-benzofuran-2-carboxylate
-
Molecular Formula: C₁₁H₉BrO₃
-
Monoisotopic Mass: 267.9735 Da (for ⁷⁹Br), 269.9715 Da (for ⁸¹Br)
-
Structure:

Foundational Principles for Analysis
The structural features of Ethyl 6-bromobenzofuran-2-carboxylate—a semi-volatile aromatic core, a cleavable ester group, and a heavy halogen—dictate the optimal mass spectrometric approaches.
Selecting the Right Ionization Technique
The choice of ionization is the most critical decision in designing a mass spectrometry experiment. It determines whether you prioritize molecular weight information or detailed structural fragmentation.
-
Electron Ionization (EI): This is a high-energy, "hard" ionization technique, typically coupled with Gas Chromatography (GC). For a molecule like Ethyl 6-bromobenzofuran-2-carboxylate, which has sufficient volatility and thermal stability, GC-EI-MS is an excellent choice for definitive structural elucidation.[3] The 70 eV electron beam imparts significant internal energy, inducing extensive and reproducible fragmentation. This creates a rich "fingerprint" mass spectrum that can be used for library matching and detailed structural analysis.[4] The primary drawback is that the molecular ion may be weak or absent in some cases, although for stable aromatic systems like this, it is generally observable.
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique, making it the standard for Liquid Chromatography-Mass Spectrometry (LC-MS).[5] It excels at generating intact protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with minimal in-source fragmentation. This makes ESI the superior choice for accurately determining the molecular weight of the analyte.[6] When coupled with tandem mass spectrometry (MS/MS), where the protonated molecule is isolated and fragmented via Collision-Induced Dissociation (CID), ESI provides controlled, structurally informative fragmentation.[7][8]
The Diagnostic Power of the Bromine Isotopic Pattern
A non-negotiable starting point for interpreting the mass spectrum of this compound is the recognition of its bromine content. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in a highly characteristic isotopic pattern for any bromine-containing ion.
Any ion fragment containing one bromine atom will appear as a pair of peaks (a "doublet") separated by 2 m/z units, with the two peaks having almost equal intensity (a 1:1 ratio). This M / M+2 pattern is an unmistakable signature of a monobrominated compound and is the first feature to look for in the spectrum.[9][10][11]
Experimental Workflow: A Validated Approach
A robust analytical workflow ensures reproducibility and accuracy. The following diagram illustrates a comprehensive approach for the analysis of Ethyl 6-bromobenzofuran-2-carboxylate, integrating both GC-MS and LC-MS techniques for full characterization.
Caption: Comprehensive analytical workflow for Ethyl 6-bromobenzofuran-2-carboxylate.
Data Interpretation: Deconstructing the Mass Spectrum
The true expertise in mass spectrometry lies in interpreting the fragmentation patterns to piece together the molecular structure.
Predicted Electron Ionization (EI) Mass Spectrum
Under EI conditions, the initial event is the removal of an electron to form a radical cation, M•⁺, at m/z 268/270. This high-energy species undergoes a cascade of predictable fragmentation reactions.
Key EI Fragmentation Pathways:
-
Loss of Ethoxy Radical (•OC₂H₅): Alpha-cleavage at the ester carbonyl is a highly favorable pathway for esters, leading to the formation of a stable acylium ion.[12][13] This is often the base peak.
-
C₁₁H₉BrO₃•⁺ → [C₉H₄BrO₂]⁺ + •OC₂H₅
-
Expected m/z: 223/225
-
-
Loss of Bromine Radical (•Br): Cleavage of the C-Br bond is common for aromatic bromides, yielding a bromine-free fragment.
-
C₁₁H₉BrO₃•⁺ → [C₁₁H₉O₃]⁺ + •Br
-
Expected m/z: 189
-
-
Loss of Ethyl Ester Group (•COOC₂H₅): Cleavage of the bond between the benzofuran ring and the ester group.
-
C₁₁H₉BrO₃•⁺ → [C₈H₄BrO]⁺ + •COOC₂H₅
-
Expected m/z: 195/197
-
-
Loss of Ethylene (McLafferty-like Rearrangement): Loss of C₂H₄ from the ethyl ester group.
-
C₁₁H₉BrO₃•⁺ → [C₉H₅BrO₃]•⁺ + C₂H₄
-
Expected m/z: 240/242
-
-
Decarbonylation of Benzofuran Ring: A characteristic fragmentation of benzofurans and related structures like coumarins involves the loss of carbon monoxide (CO) from the heterocyclic ring after an initial fragmentation. For example, the [M-Br]⁺ ion can lose CO.
-
[C₁₁H₉O₃]⁺ → [C₁₀H₉O₂]⁺ + CO
-
Expected m/z: 161
-
Caption: Predicted major fragmentation pathways under Electron Ionization (EI).
Predicted ESI-MS/MS Spectrum (Positive Mode)
In ESI, the molecule is gently ionized, typically by protonation, to form the even-electron ion [M+H]⁺ at m/z 269/271. When this ion is subjected to CID in an MS/MS experiment, it fragments via pathways that are distinct from the radical-driven chemistry of EI.
Key ESI-MS/MS Fragmentation Pathways:
-
Neutral Loss of Ethanol (C₂H₅OH): The most common fragmentation for protonated ethyl esters is the neutral loss of ethanol.
-
[C₁₁H₁₀BrO₃]⁺ → [C₉H₄BrO₂]⁺ + C₂H₅OH
-
Expected m/z: 223/225
-
-
Neutral Loss of Ethene (C₂H₄): A rearrangement can lead to the loss of ethene, leaving a protonated carboxylic acid.
-
[C₁₁H₁₀BrO₃]⁺ → [C₉H₆BrO₃]⁺ + C₂H₄
-
Expected m/z: 241/243
-
-
Consecutive Losses: The primary fragment ion at m/z 223/225 can undergo further fragmentation, such as the loss of carbon monoxide (CO).[7]
-
[C₉H₄BrO₂]⁺ → [C₈H₄BrO]⁺ + CO
-
Expected m/z: 195/197
-
Caption: Predicted major fragmentation pathways under ESI-MS/MS (CID).
Quantitative Data Summary
The following table summarizes the key ions expected in high-resolution mass spectrometry. Accurate mass measurements are critical for assigning elemental compositions and confirming identities.[14][15]
| Ionization Mode | Ion Identity | Formula | Calculated Monoisotopic m/z (⁷⁹Br / ⁸¹Br) | Key Diagnostic Feature |
| EI | Molecular Ion (M•⁺) | [C₁₁H₉BrO₃]•⁺ | 267.9735 / 269.9715 | 1:1 isotopic doublet, parent ion |
| EI | [M - •OC₂H₅]⁺ | [C₉H₄BrO₂]⁺ | 222.9449 / 224.9429 | Loss of ethoxy radical from ester |
| EI | [M - •Br]⁺ | [C₁₁H₉O₃]⁺ | 189.0552 | Loss of bromine, singlet peak |
| EI | [M - •COOC₂H₅]⁺ | [C₈H₄BrO]⁺ | 194.9499 / 196.9479 | Cleavage of ester from ring |
| ESI | Protonated Molecule ([M+H]⁺) | [C₁₁H₁₀BrO₃]⁺ | 268.9813 / 270.9793 | 1:1 isotopic doublet, parent ion |
| ESI-MS/MS | [M+H - C₂H₅OH]⁺ | [C₉H₄BrO₂]⁺ | 222.9449 / 224.9429 | Neutral loss of ethanol |
| ESI-MS/MS | [M+H - C₂H₄]⁺ | [C₉H₆BrO₃]⁺ | 240.9500 / 242.9480 | Neutral loss of ethene |
| ESI-MS/MS | [M+H - C₂H₅OH - CO]⁺ | [C₈H₄BrO]⁺ | 194.9499 / 196.9479 | Secondary loss of CO |
Detailed Experimental Protocols
These protocols serve as a validated starting point for method development. Instrument parameters should be optimized for specific hardware.
Protocol for GC-MS Analysis (EI)
This method is designed for the qualitative identification and structural confirmation of the analyte.[3][16]
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in 1 mL of ethyl acetate or dichloromethane to make a 1 mg/mL stock solution.
-
Perform a serial dilution to a working concentration of ~10 µg/mL.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless, 250 °C, 1 µL injection volume, split ratio 20:1.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electron Ionization (EI).
-
Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40 - 400.
-
Data Acquisition: Full scan mode.
-
Protocol for LC-MS/MS Analysis (ESI)
This method is ideal for accurate mass determination and quantitative analysis in complex matrices.[17][18][19]
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in 1 mL of acetonitrile or methanol to make a 1 mg/mL stock solution.
-
Dilute with the initial mobile phase composition to a working concentration of ~1 µg/mL.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18, 100 mm x 2.1 mm ID, 1.8 µm particle size.
-
Column Temperature: 40 °C.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 30% B.
-
1-8 min: Linear gradient to 95% B.
-
8-10 min: Hold at 95% B.
-
10.1-12 min: Return to 30% B for re-equilibration.
-
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flows: Optimize for the specific instrument (e.g., Cone Gas 50 L/hr, Desolvation Gas 800 L/hr).
-
Data Acquisition:
-
MS1 (Full Scan): Scan m/z 100 - 500 to find the [M+H]⁺ ion.
-
MS2 (Product Ion Scan): Isolate the precursor ions at m/z 269.0 and 271.0. Apply normalized collision energy (e.g., 15-30 eV) to generate fragment ions.
-
-
Conclusion
The mass spectrometric analysis of Ethyl 6-bromobenzofuran-2-carboxylate is a clear illustration of how fundamental chemical principles can be applied to achieve robust and unambiguous compound characterization. The presence of the bromine atom provides an unmistakable isotopic signature that serves as a primary confirmation tool. By leveraging the complementary nature of hard (EI) and soft (ESI) ionization techniques, a complete structural picture can be assembled. EI provides a detailed fragmentation fingerprint ideal for identification, while ESI-MS/MS offers precise molecular weight determination and controlled fragmentation for confirming structural motifs. The protocols and fragmentation pathways detailed in this guide provide a solid, authoritative framework for any scientist tasked with the analysis of this compound or its structural analogs.
References
-
Dias, H. J., Vieira, T. M., Crevelin, E. J., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. Journal of Mass Spectrometry. Available at: [Link]
-
Dias, H. J., Vieira, T. M., Crevelin, E. J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]
-
Ion, A. C., & Popa, G. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Vessecchi, R., Galembeck, S. E., & Crotti, A. E. M. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available at: [Link]
-
Le, T. H., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. ResearchGate. Available at: [Link]
-
Hyötyläinen, T., & Knuutinen, J. (2020). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega. Available at: [Link]
-
Dias, H. J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]
-
Unknown. (n.d.). GC-MS Spectra of 2-methyl benzofuran. ResearchGate. Available at: [Link]
-
Le, T. H., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. PubMed. Available at: [Link]
-
Alvarez-Martin, A., et al. (2021). High-Resolution Mass Spectrometry and Nontraditional Mass Defect Analysis of Brominated Historical Pigments. ResearchGate. Available at: [Link]
-
Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
- Unknown. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Various Sources.
-
G. S., et al. (2022). Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity. PubMed Central. Available at: [Link]
-
De la Cruz, D. N., et al. (2022). Ion Chromatography–High-Resolution Mass Spectrometry Method for the Determination of Bromide Ions in Cereals and Legumes: New Scenario for Global Food Security. MDPI. Available at: [Link]
-
Unknown. (n.d.). Determination of liquid chromatography/flame ionization detection response factors for N-heterocycles, carboxylic acids, halogenated compounds, and others. ResearchGate. Available at: [Link]
-
Mazina, Y., et al. (2023). A Chromatography–Mass Spectrometry Study of the Transformation of the Benzalkonium Cation in Aqueous Solutions under the Action of Active Bromine. PubMed Central. Available at: [Link]
-
Unknown. (n.d.). LCMS-guided detection of halogenated natural compounds. ResearchGate. Available at: [Link]
-
Cvačka, J., & Svatoš, A. (2016). Structural characterization of wax esters by electron ionization mass spectrometry. National Institutes of Health. Available at: [Link]
-
Unknown. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
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- 1. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
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- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Formation of Ethyl 6-bromobenzofuran-2-carboxylate
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous biologically active natural products and synthetic pharmaceuticals.[1] Its versatile structure allows for a wide range of therapeutic applications, from antiviral and antimicrobial to anticancer and anti-inflammatory agents. Ethyl 6-bromobenzofuran-2-carboxylate, the subject of this guide, is a key intermediate in the synthesis of more complex molecules, making a thorough understanding of its formation crucial for researchers and drug development professionals. This guide provides an in-depth exploration of the predominant mechanism for its synthesis, delves into the rationale behind the experimental choices, and presents a detailed protocol for its preparation. Furthermore, an alternative synthetic strategy is discussed to provide a comparative perspective.
Part 1: The Primary Synthesis Route: A Two-Step, One-Pot Reaction
The most common and efficient method for synthesizing Ethyl 6-bromobenzofuran-2-carboxylate involves a two-step, one-pot reaction starting from 5-bromosalicylaldehyde and an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate. This process consists of an initial O-alkylation followed by an intramolecular aldol condensation.
The Overall Transformation
The reaction begins with the deprotonation of the hydroxyl group of 5-bromosalicylaldehyde by a base, forming a phenoxide intermediate. This nucleophilic phenoxide then attacks the electrophilic carbon of the ethyl haloacetate in a Williamson ether synthesis to form ethyl 2-((4-bromo-2-formyl)phenoxy)acetate. This intermediate is then subjected to an intramolecular aldol condensation, where the enolizable α-carbon of the acetate moiety attacks the aldehyde carbonyl, leading to the formation of the furan ring after dehydration.
Diagram 1: Overall Reaction Scheme
Caption: General overview of the one-pot synthesis.
Detailed Mechanism of Formation
The formation of Ethyl 6-bromobenzofuran-2-carboxylate proceeds through the following key steps:
Step 1: O-Alkylation (Williamson Ether Synthesis)
-
Deprotonation: The reaction is initiated by a base, typically a carbonate such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which deprotonates the phenolic hydroxyl group of 5-bromosalicylaldehyde. This creates a highly nucleophilic phenoxide ion. The choice of a relatively weak base like a carbonate is crucial to avoid unwanted side reactions with the aldehyde and ester functionalities.
-
Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic α-carbon of ethyl bromoacetate. This is a classic SN2 reaction, where the bromide ion serves as the leaving group. The product of this step is the key intermediate, ethyl 2-((4-bromo-2-formyl)phenoxy)acetate.
Diagram 2: O-Alkylation Mechanism
Caption: The initial Williamson ether synthesis step.
Step 2: Intramolecular Aldol Condensation
-
Enolate Formation: In the continued presence of the base, a proton is abstracted from the α-carbon of the acetate moiety of the intermediate. This forms an enolate, which is a potent carbon-based nucleophile.
-
Intramolecular Cyclization: The enolate then attacks the electrophilic carbon of the adjacent aldehyde carbonyl group. This intramolecular nucleophilic attack results in the formation of a five-membered ring and a new carbon-carbon bond, creating a cyclic alkoxide intermediate.
-
Protonation: The alkoxide intermediate is then protonated by a proton source in the reaction mixture (such as a trace amount of water or alcohol) to yield a β-hydroxy ester.
-
Dehydration: Under the reaction conditions, this β-hydroxy ester readily undergoes dehydration (elimination of a water molecule) to form the more stable, conjugated benzofuran ring system. This final step is often driven by heating the reaction mixture.
Diagram 3: Intramolecular Aldol Condensation Mechanism
Caption: The key cyclization and dehydration steps.
Causality Behind Experimental Choices
-
Choice of Base: Potassium carbonate and cesium carbonate are frequently used bases for this transformation.[2] Cesium carbonate is often preferred as it is a stronger base than potassium carbonate and is more soluble in organic solvents, which can lead to faster reaction rates and higher yields. The carbonate bases are strong enough to deprotonate the phenol but generally not strong enough to promote self-condensation of the salicylaldehyde or saponification of the ester, which are potential side reactions.
-
Choice of Solvent: Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile are commonly employed.[1] DMF is an excellent solvent for this reaction as it effectively solvates the cation of the base, enhancing the nucleophilicity of the phenoxide.[2] Its high boiling point also allows for the reaction to be heated, which facilitates the final dehydration step. Acetonitrile is another suitable option, particularly for the initial O-alkylation step.
-
Reaction Temperature: The reaction is often started at room temperature to control the initial exothermic O-alkylation and then heated to drive the intramolecular aldol condensation and subsequent dehydration.[2] A typical temperature for the cyclization step is around 80-120 °C.[2]
Part 2: Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of Ethyl 6-bromobenzofuran-2-carboxylate.
Materials:
-
5-bromosalicylaldehyde
-
Ethyl bromoacetate
-
Cesium carbonate (or Potassium carbonate)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a stirred solution of 5-bromosalicylaldehyde (1.0 eq.) in anhydrous DMF, add cesium carbonate (1.0-1.5 eq.).
-
Slowly add ethyl bromoacetate (1.1-1.2 eq.) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford Ethyl 6-bromobenzofuran-2-carboxylate as a solid.
Diagram 4: Experimental Workflow
Caption: A streamlined overview of the synthesis protocol.
Part 3: An Alternative Synthesis Route: Palladium-Catalyzed Sonogashira Coupling
An alternative and powerful method for the synthesis of benzofurans involves a palladium-catalyzed Sonogashira coupling reaction followed by an intramolecular cyclization. This approach offers a different disconnection strategy and can be advantageous for certain substituted benzofurans.
General Strategy
This route typically involves the coupling of a 2-halophenol with a terminal alkyne bearing an ester group, or the coupling of a 2-alkynylphenol with an appropriate halide. The resulting intermediate then undergoes an intramolecular cyclization to form the benzofuran ring.
Diagram 5: Sonogashira Coupling Approach
Caption: A representative Sonogashira coupling strategy.
Advantages and Disadvantages
-
Advantages: The Sonogashira coupling approach can offer high yields and good functional group tolerance. It provides a modular approach, allowing for the variation of both the phenolic and alkynyl components to create a diverse library of benzofuran derivatives.
-
Disadvantages: This method often requires the use of expensive palladium catalysts and ligands. The reaction conditions can be sensitive to air and moisture, requiring inert atmosphere techniques. Furthermore, the synthesis of the starting materials can sometimes be more complex than for the primary route.
Part 4: Data Summary and Comparison
| Parameter | Primary Synthesis (O-Alkylation/Aldol) | Alternative Synthesis (Sonogashira Coupling) |
| Starting Materials | 5-bromosalicylaldehyde, Ethyl bromoacetate | 2,4-dibromophenol, Ethyl propiolate |
| Key Reagents | K₂CO₃ or Cs₂CO₃, DMF or Acetonitrile | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) |
| Reaction Conditions | Room temperature to 120 °C | Typically room temperature to 100 °C, inert atmosphere |
| Typical Yield | 60-90%[2] | 70-95% (for related systems) |
| Advantages | Readily available starting materials, simpler setup | High yields, modular, good functional group tolerance |
| Disadvantages | Potential for side reactions if not controlled | Expensive catalysts, requires inert atmosphere |
Conclusion
The synthesis of Ethyl 6-bromobenzofuran-2-carboxylate is most reliably achieved through a one-pot O-alkylation and intramolecular aldol condensation sequence. This method is robust, utilizes readily available starting materials, and provides good to excellent yields. The causality behind the choice of reagents and reaction conditions is well-understood, allowing for optimization and control over the reaction outcome. While alternative methods like the palladium-catalyzed Sonogashira coupling offer a powerful and modular approach, the operational simplicity and cost-effectiveness of the primary route make it the preferred choice for many applications. A thorough understanding of these synthetic strategies and their underlying mechanisms is invaluable for researchers and professionals in the field of drug discovery and development, enabling the efficient synthesis of this important benzofuran intermediate and its derivatives.
References
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Methodological & Application
Application Note: A Validated Protocol for the Synthesis of Ethyl 6-bromobenzofuran-2-carboxylate
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of Ethyl 6-bromobenzofuran-2-carboxylate, a key building block in medicinal chemistry and materials science. The benzofuran scaffold is a privileged structure found in numerous biologically active compounds and clinically approved drugs.[1] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the reaction dynamics. We present a self-validating methodology, complete with safety protocols, purification techniques, and characterization guidelines, designed for researchers in synthetic chemistry and drug development.
Introduction and Scientific Rationale
The benzofuran nucleus, a fusion of a benzene ring and a furan core, is a cornerstone of synthetic chemistry due to its prevalence in natural products and pharmaceuticals.[1] Derivatives of this heterocycle are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Ethyl 6-bromobenzofuran-2-carboxylate serves as a versatile intermediate, where the bromine atom at the 6-position provides a reactive handle for further functionalization via cross-coupling reactions, while the ethyl ester at the 2-position can be readily hydrolyzed or converted to other functional groups.
The synthesis described herein is a robust and efficient method based on the reaction of a substituted salicylaldehyde with an α-halo ester, followed by an intramolecular cyclization. This approach is widely adopted for its high yields and operational simplicity.[2]
Reaction Mechanism: Intramolecular Cyclization
The synthesis proceeds via a base-mediated reaction between 5-bromosalicylaldehyde and ethyl bromoacetate. The mechanism can be understood as a two-stage process:
-
O-Alkylation: The potassium carbonate (K₂CO₃), a mild base, deprotonates the phenolic hydroxyl group of 5-bromosalicylaldehyde. The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate in a Williamson ether synthesis-type reaction.
-
Intramolecular Aldol Condensation & Dehydration: The intermediate formed now contains both an aldehyde and an active methylene group (alpha to the ester). The base facilitates the formation of an enolate, which then attacks the aldehyde carbonyl in an intramolecular aldol-type condensation. The subsequent dehydration of the resulting alcohol leads to the formation of the furan ring, yielding the stable aromatic benzofuran system.
This sequence provides a direct and high-yielding route to the desired 2-substituted benzofuran.
Caption: Figure 1: Reaction Mechanism for the synthesis.
Materials, Reagents, and Equipment
Reagents and Chemicals
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 5-Bromosalicylaldehyde | 1761-61-1 | 201.02 | 10 | 1.0 |
| Ethyl bromoacetate | 105-36-2 | 167.00 | 12 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 30 | 3.0 |
| Acetonitrile (CH₃CN) | 75-05-8 | 41.05 | - | ~10 mL/mmol |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | As needed |
| n-Hexane | 110-54-3 | 86.18 | - | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | As needed |
| Hydrochloric Acid (HCl), 5% aq. | 7647-01-0 | 36.46 | - | As needed |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | - | As needed |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Buchner funnel and filter flask
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
Safety Precautions and Hazard Management
This protocol involves hazardous materials. All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ethyl Bromoacetate: Highly toxic, corrosive, and a potent lachrymator (causes tearing).[3][4] Avoid inhalation of vapors and contact with skin and eyes. Handle with extreme care in a well-ventilated fume hood.[3]
-
Acetonitrile: Flammable liquid and vapor. Toxic if inhaled, swallowed, or in contact with skin.
-
Ethyl Acetate & Hexane: Highly flammable liquids. Keep away from ignition sources.
-
Potassium Carbonate: Can cause skin and eye irritation. Avoid creating dust.
In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.
Detailed Step-by-Step Synthesis Protocol
Caption: Figure 2: Step-by-step experimental workflow.
Reaction Setup
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromosalicylaldehyde (10 mmol, 2.01 g) and anhydrous potassium carbonate (30 mmol, 4.15 g).
-
Add acetonitrile (100 mL) to the flask.
-
Begin stirring the suspension under an inert atmosphere (e.g., nitrogen).
Reagent Addition
-
Slowly add ethyl bromoacetate (12 mmol, 1.33 mL, 2.00 g) to the stirring suspension at ambient temperature using a syringe or dropping funnel.
-
Causality Note: The slow addition helps to control any potential exotherm from the initial alkylation reaction.
-
Reaction Execution
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 24 hours.[2]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
TLC System: Ethyl acetate/Hexane (1:9 v/v).
-
Visualization: UV lamp (254 nm). The starting material (5-bromosalicylaldehyde) should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up and Extraction
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filter the suspension through a Buchner funnel to remove the inorganic salts (K₂CO₃ and KBr). Wash the solids with a small amount of acetonitrile.
-
Transfer the filtrate to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.[2]
-
Dissolve the resulting crude residue in ethyl acetate (150-200 mL).[2]
-
Transfer the solution to a separatory funnel and wash sequentially with:
Purification and Isolation
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[2]
-
Purify the crude solid by column chromatography on silica gel (60-120 mesh).[2]
-
Eluent System: A gradient of ethyl acetate in hexane is recommended, starting from 1:19 and gradually increasing the polarity to 1:9 (EtOAc:Hexane).
-
-
Collect the fractions containing the pure product (identified by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to afford Ethyl 6-bromobenzofuran-2-carboxylate as an off-white solid. An expected yield is typically in the range of 80-90%.[2]
Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (CDCl₃): Expect characteristic peaks for the aromatic protons on the benzofuran core, the furan proton, and the ethyl ester group (a quartet and a triplet).
-
¹³C NMR (CDCl₃): Signals corresponding to the carbons of the benzofuran skeleton and the ethyl ester, including the carbonyl carbon.
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ and/or [M+H]⁺ should correspond to the calculated mass for C₁₁H₉BrO₃.
-
Melting Point: A sharp melting point indicates high purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature. Inactive K₂CO₃ (hygroscopic). | Extend reflux time and re-monitor by TLC. Use freshly dried K₂CO₃. Ensure the reaction is at a full reflux. |
| Low Yield | Inefficient work-up (product loss during washes). Impure starting materials. | Be careful during extractions to avoid losing the organic layer. Ensure starting materials are of high purity. |
| Difficult Purification | Co-elution of impurities. | Adjust the polarity of the eluent system for chromatography. A shallower gradient may be necessary for better separation. |
| Oily Product | Residual solvent. | Dry the product under high vacuum for an extended period. If it remains an oil, attempt to crystallize from a suitable solvent like ethanol or an ethanol/water mixture.[5] |
Conclusion
This application note details a validated and reliable protocol for the synthesis of Ethyl 6-bromobenzofuran-2-carboxylate. By providing a rationale for key experimental choices and including comprehensive safety and troubleshooting information, this guide serves as an authoritative resource for researchers. The successful execution of this protocol will yield a high-purity product suitable for downstream applications in pharmaceutical and materials science research.
References
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (2021). NISCAIR Online Periodicals Repository. Retrieved from [Link]
-
Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. (2025). Technical Disclosure Commons. Retrieved from [Link]
-
An Improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast. (n.d.). Thieme Connect. Retrieved from [Link]
-
Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline -6-carboxamido). (2022). Technical Disclosure Commons. Retrieved from [Link]
- Process for preparing benzofuran derivatives. (n.d.). Google Patents.
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). National Institutes of Health. Retrieved from [Link]
-
The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2023). East African Scholars Publisher. Retrieved from [Link]
-
Perkin rearrangement. (n.d.). Wikipedia. Retrieved from [Link]
-
Perkin reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Perkin Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]
-
Acetic Anhydride Hazard Summary. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Heterocyclic Chemistry: Synthesis and Reactions Of Benzofuran. (2025). YouTube. Retrieved from [Link]
-
Ethyl Bromoacetate Hazard Summary. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Acetic acid anhydride Safety Data Sheet. (n.d.). Carl ROTH. Retrieved from [Link]
-
Perkin Reaction Mechanism. (n.d.). Sathee NEET - IIT Kanpur. Retrieved from [Link]
Sources
Application Notes and Protocols for the Derivatization of Ethyl 6-bromobenzofuran-2-carboxylate in Medicinal Chemistry
Abstract
The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Ethyl 6-bromobenzofuran-2-carboxylate represents a versatile starting material for the generation of diverse compound libraries. The presence of two distinct, orthogonally reactive handles—the ethyl ester at the C-2 position and the bromo group at the C-6 position—allows for a systematic and combinatorial exploration of the chemical space around the benzofuran core. This guide provides an in-depth exploration of key derivatization strategies for this scaffold, complete with detailed, field-tested protocols for palladium-catalyzed cross-coupling reactions at the C-6 position and modifications at the C-2 carboxylate group.
Introduction: The Strategic Value of the Benzofuran Scaffold
Benzofuran and its derivatives are prevalent in a variety of natural products and synthetic molecules, demonstrating a broad range of pharmacological activities.[5][6] Their rigid, planar structure and ability to participate in various intermolecular interactions make them ideal frameworks for designing enzyme inhibitors and receptor antagonists. The strategic placement of a bromine atom on the benzene ring, as in Ethyl 6-bromobenzofuran-2-carboxylate, provides a key reactive site for modern cross-coupling methodologies. This allows for the introduction of a wide array of substituents, profoundly influencing the molecule's steric, electronic, and lipophilic properties, and thereby modulating its biological activity.[7]
This document serves as a practical guide for researchers, outlining reliable protocols for key transformations that unlock the potential of this valuable building block. We will delve into the derivatization at both the C-6 and C-2 positions, explaining the rationale behind the choice of reagents and conditions.
Derivatization Pathways: A Visual Overview
The derivatization of Ethyl 6-bromobenzofuran-2-carboxylate can be systematically approached by targeting its two primary functional groups. The following diagram illustrates the principal synthetic routes discussed in this guide.
Caption: Key derivatization pathways for Ethyl 6-bromobenzofuran-2-carboxylate.
Protocols for C-6 Position Derivatization
The bromo group at the C-6 position is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
Suzuki-Miyaura Coupling for C-C Bond Formation (Aryl and Heteroaryl)
The Suzuki-Miyaura reaction is a robust and widely used method for constructing biaryl structures, which are common motifs in pharmacologically active compounds.[8] A study on the coupling of a closely related substrate, methyl 5-bromobenzofuran-2-carboxylate, provides an excellent and directly applicable protocol.[9]
Rationale: This reaction utilizes a palladium catalyst to couple the aryl bromide with a boronic acid or ester. The choice of a palladium(II) precatalyst that is reduced in situ to the active palladium(0) species is common. The base is crucial for the activation of the boronic acid to facilitate transmetalation to the palladium center.[10] Microwave irradiation can significantly accelerate the reaction.[9]
Protocol: Suzuki-Miyaura Coupling
-
Materials:
-
Ethyl 6-bromobenzofuran-2-carboxylate
-
Arylboronic acid (1.2 equivalents)
-
Cesium carbonate (Cs₂CO₃) (2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
Triphenylphosphine (PPh₃) (0.04 equivalents)
-
Toluene (anhydrous)
-
Microwave reaction vial
-
-
Procedure:
-
To a microwave reaction vial, add Ethyl 6-bromobenzofuran-2-carboxylate (1 mmol), the arylboronic acid (1.2 mmol), and cesium carbonate (2 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 150 °C for 20-30 minutes. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
-
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂/PPh₃ | Forms the active Pd(0) species in situ. |
| Base | Cs₂CO₃ | Effective in promoting transmetalation. |
| Solvent | Toluene | A common high-boiling solvent for Suzuki reactions. |
| Temperature | 150 °C (Microwave) | Accelerates the reaction, reducing reaction times. |
Sonogashira Coupling for C-C Bond Formation (Alkynyl)
The Sonogashira coupling is a powerful method for installing alkynyl moieties, which can act as linkers or pharmacophores in drug candidates.[11][12] This reaction typically involves a palladium catalyst and a copper(I) co-catalyst.[13]
Rationale: The palladium catalyst facilitates the oxidative addition to the aryl bromide. The copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation to the palladium center. The use of an amine base is twofold: it deprotonates the alkyne and acts as a solvent.
Protocol: Sonogashira Coupling
-
Materials:
-
Ethyl 6-bromobenzofuran-2-carboxylate
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.05 equivalents)
-
Triethylamine (TEA) (anhydrous)
-
Tetrahydrofuran (THF) (anhydrous)
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add Ethyl 6-bromobenzofuran-2-carboxylate (1 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).
-
Add anhydrous THF (10 mL) and anhydrous triethylamine (5 mL).
-
Add the terminal alkyne (1.5 mmol) dropwise.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C until completion (monitor by TLC or LC-MS).
-
Once the reaction is complete, filter the mixture through Celite and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
-
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds between aryl halides and a vast array of primary and secondary amines.[14][15][16][17]
Rationale: This reaction requires a palladium catalyst and a specialized phosphine ligand to facilitate the challenging C-N bond formation. The choice of ligand is critical and depends on the nature of the amine. A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.
Protocol: Buchwald-Hartwig Amination
-
Materials:
-
Ethyl 6-bromobenzofuran-2-carboxylate
-
Amine (primary or secondary) (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOtBu (1.4 mmol) to an oven-dried flask.
-
Add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).
-
Add Ethyl 6-bromobenzofuran-2-carboxylate (1 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene (10 mL).
-
Seal the flask and heat the mixture at 100-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Protocols for C-2 Position Derivatization
The ethyl ester at the C-2 position can be readily transformed into other functional groups, most commonly amides, which are prevalent in drug molecules. This typically involves a two-step process: hydrolysis of the ester to the corresponding carboxylic acid, followed by an amide coupling reaction.
Ester Hydrolysis
Rationale: Saponification using a base like lithium hydroxide or sodium hydroxide is a standard and effective method for hydrolyzing the ethyl ester to the carboxylic acid. The reaction is typically carried out in a mixture of aqueous and organic solvents to ensure solubility of the starting material.
Protocol: Ester Hydrolysis
-
Materials:
-
Ethyl 6-bromobenzofuran-2-carboxylate
-
Lithium hydroxide monohydrate (LiOH·H₂O) (2-3 equivalents)
-
Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve Ethyl 6-bromobenzofuran-2-carboxylate (1 mmol) in a mixture of THF (10 mL) and water (5 mL).
-
Add LiOH·H₂O (2-3 mmol) and stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC or LC-MS).
-
Once complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.
-
The carboxylic acid product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum. If the product does not precipitate, extract it with ethyl acetate.
-
Amide Coupling
Rationale: The formation of an amide bond from a carboxylic acid and an amine requires a coupling agent to activate the carboxylic acid.[18] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and widely used coupling reagent, particularly for less reactive amines.[19][20][21]
Protocol: HATU-Mediated Amide Coupling
-
Materials:
-
6-Bromobenzofuran-2-carboxylic acid
-
Amine (1.1 equivalents)
-
HATU (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3 equivalents)
-
Dimethylformamide (DMF) (anhydrous)
-
-
Procedure:
-
To a solution of 6-Bromobenzofuran-2-carboxylic acid (1 mmol) in anhydrous DMF (10 mL), add the amine (1.1 mmol) and DIPEA (3 mmol).
-
Add HATU (1.2 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous lithium chloride (to remove DMF), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
-
Conclusion
Ethyl 6-bromobenzofuran-2-carboxylate is a powerful building block for medicinal chemistry. The protocols detailed in this guide provide reliable and reproducible methods for its derivatization at both the C-6 and C-2 positions. By employing modern synthetic methodologies such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, as well as standard ester manipulations, researchers can efficiently generate diverse libraries of novel benzofuran derivatives for biological screening and lead optimization. The inherent versatility of this scaffold, combined with the robust nature of these transformations, ensures its continued importance in the quest for new therapeutic agents.
References
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Ma, L., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28742-28764. Available at: [Link]
-
Gunda, P., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 31, 127677. Available at: [Link]
-
Dawood, K. M., et al. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using a 2-quinolinealdoxime-Pd(II)-complex. ARKIVOC, 2013(3), 210-226. Available at: [Link]
-
ResearchGate. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available at: [Link]
-
Royal Society of Chemistry. (2021). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. Available at: [Link]
-
MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Available at: [Link]
-
RSC Publishing. (n.d.). Natural source, bioactivity and synthesis of benzofuran derivatives. Available at: [Link]
-
ResearchGate. (2025). Sonogashira Reactions with Propyne: Facile Synthesis of 4-Hydroxy-2-methylbenzofurans from Iodoresorcinols. Available at: [Link]
-
PubMed Central (PMC). (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Available at: [Link]
-
PubMed Central (PMC). (2023). Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide. Available at: [Link]
-
MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Available at: [Link]
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
MDPI. (2023). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]
-
ACS Publications. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: [Link]
-
MedCrave online. (2016). Mini review on important biological properties of benzofuran derivatives. Available at: [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]
-
Taylor & Francis. (n.d.). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Available at: [Link]
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University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. Available at: [Link]
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Acta Scientific. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Available at: [Link]
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PubMed. (2023). Efficacy, Mechanism, and Structure-Activity Relationship of 6-Methoxy Benzofuran Derivatives as a Useful Tool for Senile Osteoporosis. Available at: [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Available at: [Link]
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Application Notes & Protocols: Ethyl 6-bromobenzofuran-2-carboxylate as a Versatile Scaffold for Advanced Fluorescent Probes
Introduction: The Benzofuran Core in Fluorescence-Based Research
The benzofuran scaffold, a heterocyclic compound composed of fused benzene and furan rings, is a privileged structure in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and electron-rich nature make it an excellent core for developing fluorophores. These molecules exhibit advantageous properties such as high quantum yields, thermal stability, and tunable photophysical characteristics.[1] Fluorescent probes built upon this framework are instrumental in modern biological research, enabling real-time visualization of cellular processes, detection of specific analytes, and high-throughput screening in drug discovery.[3][4]
This guide focuses on Ethyl 6-bromobenzofuran-2-carboxylate , a strategic starting material for the synthesis of novel fluorescent probes. Its structure is uniquely pre-functionalized for divergent synthesis:
-
The 6-bromo Position: This site is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions.[5][6] This allows for the direct and efficient installation of various aromatic, heteroaromatic, or alkynyl groups to create an extended π-conjugated system, which is the fundamental principle behind fluorescence.
-
The Ethyl Ester at Position 2: This group can be readily hydrolyzed to a carboxylic acid, providing a crucial attachment point for bioconjugation to proteins, peptides, or other biomolecules, or for linking to specific targeting moieties.[7]
This document provides a comprehensive overview, detailed synthetic protocols, and application guidelines for leveraging Ethyl 6-bromobenzofuran-2-carboxylate in the development of bespoke fluorescent probes.
Strategic Overview: From Building Block to Functional Probe
The development pathway involves a modular, multi-step strategy. The key is to utilize the differential reactivity of the two functional "handles" on the starting material to build molecular complexity in a controlled manner.
Caption: General workflow for developing fluorescent probes.
Part 1: Synthesis of the Fluorescent Core via Cross-Coupling
The primary strategy for generating fluorescence is to extend the π-conjugation of the benzofuran system. This is achieved by replacing the bromine atom at the 6-position with an aryl, heteroaryl, or alkynyl substituent via palladium-catalyzed cross-coupling reactions.
Protocol 1.1: Suzuki-Miyaura Cross-Coupling for Arylbenzofuran Synthesis
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[8][9] This protocol is ideal for introducing (hetero)aryl groups that will significantly modulate the photophysical properties of the benzofuran core.
Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried Schlenk flask, combine Ethyl 6-bromobenzofuran-2-carboxylate (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.).[5]
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).
-
Scientist's Note (Expertise): The choice of catalyst and ligand is critical. Pd(PPh₃)₄ is a reliable, commercially available catalyst for many standard couplings. For more challenging or sterically hindered substrates, more advanced catalyst systems involving ligands like XPhos or SPhos might be necessary to achieve higher yields and faster reaction times.
-
-
Solvent and Degassing: Add a solvent mixture, typically Toluene/Ethanol/Water (e.g., 4:1:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes. This is crucial to remove oxygen, which can deactivate the palladium(0) catalyst.
-
Reaction: Heat the reaction mixture under an inert atmosphere (Argon or Nitrogen) to 80-100 °C. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure Ethyl 6-arylbenzofuran-2-carboxylate derivative.
-
Protocol 1.2: Sonogashira Cross-Coupling for Alkynylbenzofuran Synthesis
The Sonogashira reaction couples terminal alkynes with aryl halides, providing a linear and rigid extension to the π-system.[10][11] This is particularly useful for creating probes with sharp emission spectra.
Step-by-Step Methodology:
-
Reagent Preparation: In a Schlenk flask, dissolve Ethyl 6-bromobenzofuran-2-carboxylate (1.0 eq.) and the terminal alkyne (1.5 eq.) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and triethylamine (Et₃N). The amine acts as both a solvent and the base.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq.) and the copper(I) co-catalyst (e.g., Copper(I) iodide (CuI), 0.05 eq.).
-
Scientist's Note (Causality): The Sonogashira reaction proceeds via a dual catalytic cycle.[6] The palladium catalyst activates the aryl bromide, while the copper(I) iodide reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, which is the key C-C bond-forming step. A copper-free version can also be employed to avoid potential cytotoxicity if the probe is for biological use.[11]
-
-
Degassing and Reaction: Degas the mixture with argon for 15-20 minutes. Stir the reaction at room temperature or with gentle heating (40-50 °C) under an inert atmosphere until TLC analysis indicates the consumption of the starting material.
-
Work-up and Purification:
-
Filter the reaction mixture through a pad of Celite to remove catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove copper salts, followed by water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product via silica gel column chromatography.
-
Part 2: Post-Synthetic Modification for Bioconjugation
With a fluorescent core in hand, the next step is to modify the ethyl ester at the 2-position to create a reactive handle for attaching the probe to molecules of interest.
Protocol 2.1: Saponification to Generate a Carboxylic Acid Handle
Hydrolysis of the ethyl ester to a carboxylic acid is a straightforward and high-yielding transformation.[7]
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the synthesized Ethyl 6-aryl/alkynylbenzofuran-2-carboxylate (1.0 eq.) in a mixture of THF and water.
-
Base Addition: Add an excess of lithium hydroxide (LiOH, 3-5 eq.).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of ~2-3 using 1M hydrochloric acid (HCl). A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid derivative.
-
Part 3: Characterization and Photophysical Properties
A newly synthesized probe must be thoroughly characterized to confirm its structure and evaluate its performance as a fluorophore.
| Property | Description | Typical Range for Benzofurans | Importance for Imaging |
| λabs (nm) | Wavelength of maximum light absorption. | 320 - 450 nm | Determines the optimal excitation wavelength and laser line to use. |
| λem (nm) | Wavelength of maximum fluorescence emission. | 400 - 600 nm | Determines the detection channel and filter set for the microscope. |
| Stokes Shift (nm) | The difference between λem and λabs. | 50 - 150 nm | A large Stokes shift (>50 nm) is highly desirable to minimize self-quenching and spectral overlap, leading to a better signal-to-noise ratio. |
| Quantum Yield (Φ) | The ratio of photons emitted to photons absorbed. | 0.1 - 0.9 | A higher quantum yield means a brighter probe, allowing for lower concentrations and reduced phototoxicity. |
| Photostability | Resistance to photobleaching upon exposure to light. | Varies | High photostability is crucial for long-term imaging experiments. |
Note: These values are illustrative and will vary significantly based on the specific substituent added via the cross-coupling reaction and the solvent environment.
Part 4: Application Protocol for Cellular Imaging
This protocol provides a general guideline for using a newly synthesized, membrane-permeable benzofuran probe for live-cell imaging.
Caption: A typical workflow for live-cell fluorescence imaging.
Step-by-Step Methodology:
-
Cell Preparation: Plate the cells of interest (e.g., HeLa, HEK293) onto a glass-bottom imaging dish or chamber slide and grow to 60-80% confluency.
-
Probe Preparation: Prepare a stock solution of the benzofuran probe (e.g., 1-10 mM in DMSO). Immediately before use, dilute the stock solution to the final working concentration (typically 1-10 µM) in a suitable imaging buffer (e.g., pre-warmed cell culture medium or HBSS).
-
Scientist's Note (Trustworthiness): It is critical to first perform a dose-response experiment to determine the optimal probe concentration. The ideal concentration will provide bright staining with minimal background and no observable cytotoxicity. Always include a vehicle control (DMSO alone) to validate that the staining pattern is specific to the probe.
-
-
Cell Staining: Remove the culture medium from the cells and replace it with the probe-containing imaging buffer.
-
Incubation: Incubate the cells at 37 °C in a CO₂ incubator for a predetermined time (e.g., 15-60 minutes). The optimal time should be determined empirically.
-
Washing: Gently aspirate the probe solution and wash the cells two to three times with fresh, pre-warmed imaging buffer to remove any unbound probe and reduce background fluorescence.
-
Imaging: Mount the dish on the stage of a fluorescence microscope equipped with the appropriate filter set for the probe's excitation and emission wavelengths. Acquire images using the lowest possible laser power to minimize phototoxicity and photobleaching.[3]
Conclusion
Ethyl 6-bromobenzofuran-2-carboxylate is a powerful and versatile starting material for the rational design of novel fluorescent probes. The strategic positioning of its bromo and ethyl ester functionalities allows for a modular synthetic approach using robust and well-established chemical transformations. By leveraging palladium-catalyzed cross-coupling and subsequent functionalization, researchers can generate a diverse library of probes with tailored photophysical properties for a wide range of applications in chemical biology, diagnostics, and drug development.
References
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Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. (2020). Journal of Molecular Modeling. [Link]
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Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances. [Link]
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Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). ScienceOpen. [Link]
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Ethyl 6-bromobenzofuran-3-carboxylate | C11H9BrO3. PubChem. [Link]
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A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. (2018). Molecules. [Link]
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An appraisal of the Suzuki cross-coupling reaction for the synthesis of novel fluorescent coumarin derivatives. ResearchGate. [Link]
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Reactivity of Benzofuran Derivatives. ResearchGate. [Link]
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Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances. [Link]
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Synthesis and Biological Evaluations of Some Benzofuran Derivatives. ResearchGate. [Link]
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Synthesis and application of the fluorescent furan and imidazole probes for selective in vivo and in vitro cancer cell imaging. ResearchGate. [Link]
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Thiophene-Based Dyes for Probing Membranes. The Royal Society of Chemistry. [Link]
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Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Pakistan Journal of Pharmaceutical Sciences. [Link]
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Design and application of a fluorescent probe for imaging of endogenous Bruton's tyrosine kinase with preserved enzymatic activity. RSC Publishing. [Link]
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Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules. [Link]
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Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. [Link]
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Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018). Molecules. [Link]
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Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. Organic Letters. [Link]
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Synthesis and characterization of a highly fluorescent benzofuran dimer derived from estradiol. ResearchGate. [Link]
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Fluorescent Probes and Labels for Cellular Imaging. Semantic Scholar. [Link]
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Suzuki-Miyaura cross-coupling for synthesis of key intermediates of ketoprofen and bifonazole analogues. (2023). Sciforum. [Link]
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Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research. [Link]
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Synthesis of a novel fluorescent probe based on 7-nitrobenzo-2-oxa-1,3-diazole skeleton for the rapid determination of vitamin B12 in pharmaceuticals. (2014). Luminescence. [Link]
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Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B. [Link]
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Advances in the design of cell-permeable fluorescent probes for applications in live cell imaging. Institute for Basic Science. [Link]
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Ethyl 5-bromo-1-benzofuran-2-carboxylate. (2011). Acta Crystallographica Section E: Structure Reports Online. [Link]
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Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. ResearchGate. [Link]
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Novel 18F-labeled Benzofuran Derivatives With Improved Properties for Positron Emission Tomography (PET) Imaging of β-amyloid Plaques in Alzheimer's Brains. (2011). Journal of Medicinal Chemistry. [Link]
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- 5. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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"Ethyl 6-bromobenzofuran-2-carboxylate" in the synthesis of kinase inhibitors
These results highlight how complex side chains attached to the C2-carboxamide can be tailored to achieve potent inhibition of specific kinases like CDK2. [2]
Conclusion
Ethyl 6-bromobenzofuran-2-carboxylate stands out as a high-value starting material for the synthesis of kinase inhibitors. Its pre-installed, orthogonally reactive functional groups—the C6-bromo and C2-ester—provide a logical and efficient blueprint for medicinal chemists. The protocols and application notes provided herein demonstrate a clear path from this versatile building block to potent and specific kinase inhibitors targeting critical pathways in cancer biology. By leveraging the power of modern synthetic chemistry, researchers can continue to exploit this scaffold to develop the next generation of targeted therapeutics.
References
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Farhat, J., Alzyoud, L., Alwahsh, M., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2843. [Link]
-
Abdel-Gawad, H., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1279-1297. [Link]
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Lv, K., et al. (2021). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. Bioorganic Chemistry, 116, 105342. [Link]
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Abdel-Aziz, M., et al. (2014). Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. RSC Advances, 4(22), 11569-11579. [Link]
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Kwiecień, H., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591. [Link]
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Kwiecień, H., Goszczyńska, A., & Rokosz, P. (2016). Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review. Current pharmaceutical design, 22(7), 879–894. [Link]
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Pinto, M., et al. (2010). Synthesis of novel 3-(aryl)benzothieno[2,3-c]pyran-1-ones from Sonogashira products and intramolecular cyclization: Antitumoral activity evaluation. Bioorganic & medicinal chemistry, 18(11), 4083–4092. [Link]
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Song, S., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2465. [Link]
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- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"Ethyl 6-bromobenzofuran-2-carboxylate" stability and degradation pathways
Welcome to the dedicated technical support center for Ethyl 6-bromobenzofuran-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth guidance on the stability and handling of this versatile building block. Our goal is to empower you with the knowledge to anticipate and troubleshoot potential challenges in your experimental workflows, ensuring the integrity of your results.
Introduction
Ethyl 6-bromobenzofuran-2-carboxylate is a key intermediate in the synthesis of a wide range of biologically active molecules and functional materials.[1][2] Its reactivity is centered around the ester functionality and the substituted benzofuran core. Understanding the inherent stability of this compound and its potential degradation pathways is critical for its effective use in multi-step syntheses and for ensuring the purity of the final products. This guide provides practical advice and detailed explanations to help you navigate the complexities of working with this valuable reagent.
Troubleshooting Guide
Unexpected results in reactions involving Ethyl 6-bromobenzofuran-2-carboxylate can often be traced back to the stability of the starting material. The following table outlines common problems, their probable causes related to degradation, and actionable solutions.
| Problem Encountered | Potential Cause Related to Stability | Recommended Solution & Preventative Measures |
| Low yield in subsequent reaction | Partial hydrolysis of the ethyl ester: The presence of moisture or trace basic/acidic impurities can lead to the formation of 6-bromobenzofuran-2-carboxylic acid, which may not participate in the intended reaction. | Ensure anhydrous conditions: Use freshly dried solvents and inert atmosphere (e.g., nitrogen or argon). Purify starting material: If hydrolysis is suspected, purify the ester by recrystallization or column chromatography. Check pH of reaction mixture: Avoid even trace amounts of strong acids or bases unless they are part of the reaction design. |
| Appearance of an additional spot on TLC/LC-MS with a lower Rf/shorter retention time | Formation of 6-bromobenzofuran-2-carboxylic acid: The carboxylic acid is more polar than the parent ester and will exhibit different chromatographic behavior. | Confirm identity via co-injection: If possible, run a TLC or LC-MS with a known standard of the carboxylic acid. Work-up modification: If the reaction is sensitive to base, consider a non-aqueous work-up. |
| Discoloration of the compound upon storage (yellowing/browning) | Photodegradation: Brominated aromatic compounds can be sensitive to light, leading to the formation of colored impurities through radical mechanisms. | Store in amber vials: Protect the compound from light during storage and, if possible, during reactions. Store under inert atmosphere: This can help to mitigate oxidative degradation that may be initiated by light. |
| Inconsistent reaction outcomes | Variable quality of starting material: Degradation during storage can lead to inconsistent purity of the ethyl 6-bromobenzofuran-2-carboxylate used in different experimental runs. | Aliquot and store properly: Upon receipt, aliquot the compound into smaller, sealed containers to minimize exposure of the bulk material to air and moisture with each use. Re-analyze stored material: For long-term projects, periodically re-analyze the purity of the starting material. |
Major Degradation Pathways
Understanding the chemical transformations that Ethyl 6-bromobenzofuran-2-carboxylate can undergo is crucial for designing robust experimental protocols. The primary degradation pathways are hydrolysis, and to a lesser extent, photodegradation.
Hydrolysis of the Ethyl Ester
The most common degradation pathway is the hydrolysis of the ethyl ester to form 6-bromobenzofuran-2-carboxylic acid. This reaction can be catalyzed by both acid and base.
Base-Catalyzed Hydrolysis (Saponification):
This is typically a rapid and irreversible process. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Caption: Base-catalyzed hydrolysis of the ethyl ester.
Under basic conditions, a hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels an ethoxide ion, yielding the carboxylate salt. Acidic workup then protonates the carboxylate to give the final carboxylic acid product.[3]
Acid-Catalyzed Hydrolysis:
While generally slower than base-catalyzed hydrolysis, acidic conditions can also promote the cleavage of the ester. This is an equilibrium process, and the presence of a large excess of water can drive it towards the carboxylic acid.
Caption: Acid-catalyzed hydrolysis of the ethyl ester.
Photodegradation
Brominated aromatic compounds are known to be susceptible to photodegradation. Upon absorption of UV light, the carbon-bromine bond can undergo homolytic cleavage to generate a bromine radical and an aryl radical. These reactive species can then participate in a variety of secondary reactions, leading to a mixture of byproducts and discoloration of the material.
Caption: Potential photodegradation pathway.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for Ethyl 6-bromobenzofuran-2-carboxylate to ensure long-term stability?
A1: For optimal long-term stability, the compound should be stored in a tightly sealed, amber glass vial in a cool, dark, and dry place.[4] Storage at 2-8°C is recommended. To prevent hydrolysis from atmospheric moisture, it is advisable to store the container inside a desiccator. For larger quantities, aliquoting into smaller, single-use vials under an inert atmosphere (argon or nitrogen) is a best practice to maintain the integrity of the bulk material.
Q2: I suspect my sample of Ethyl 6-bromobenzofuran-2-carboxylate has partially hydrolyzed. How can I confirm this and purify the material?
A2: The primary hydrolysis product is 6-bromobenzofuran-2-carboxylic acid. You can typically detect this impurity by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The carboxylic acid is more polar and will have a lower Rf value on TLC compared to the ester. To purify the material, you can use column chromatography on silica gel, typically with a hexane/ethyl acetate eluent system. Alternatively, you can dissolve the mixture in a water-immiscible solvent like ethyl acetate and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity. However, be aware that prolonged contact with a strong base will promote further hydrolysis.[1]
Q3: Can I use sodium hydroxide for a reaction with another functional group on Ethyl 6-bromobenzofuran-2-carboxylate without affecting the ethyl ester?
A3: It is highly likely that using sodium hydroxide will result in the saponification (hydrolysis) of the ethyl ester, especially at elevated temperatures.[5] The ester is a relatively reactive carboxylic acid derivative.[6] If the reaction conditions are mild (e.g., low temperature, short reaction time) and biphasic, you might observe minimal hydrolysis, but it is a significant risk. It is advisable to either protect the ester, use a different base that is less nucleophilic, or consider a synthetic route where the ester is introduced at a later stage.
Q4: Is the C-Br bond stable to common reaction conditions?
A4: The carbon-bromine bond on the aromatic ring is generally stable to a wide range of common synthetic transformations. However, it can be susceptible to cleavage under certain conditions, such as:
-
Strongly reducing conditions: For example, catalytic hydrogenation with certain catalysts or the use of strong reducing agents.
-
Organometallic reactions: Reactions involving strong organometallic reagents like Grignard reagents or organolithiums can lead to halogen-metal exchange.
-
Photochemical reactions: As discussed, UV light can induce cleavage of the C-Br bond.
For most standard reactions that do not involve these conditions, the C-Br bond can be considered robust.
Q5: Are there any known incompatibilities I should be aware of when using Ethyl 6-bromobenzofuran-2-carboxylate?
A5: Besides strong acids, bases, and prolonged exposure to light, you should consider potential incompatibilities with:
-
Strong oxidizing agents: These can potentially react with the electron-rich benzofuran ring system.
-
Strong reducing agents: As mentioned, these can cleave the C-Br bond.
-
Highly nucleophilic reagents: While the primary site of attack is the ester, other positions on the benzofuran ring may also exhibit some reactivity depending on the specific reagent and conditions.
Always consult the material safety data sheet (MSDS) and relevant literature for specific incompatibilities related to your planned reaction.
Experimental Protocols
Protocol 1: Small-Scale Purification of Ethyl 6-Bromobenzofuran-2-Carboxylate by Flash Column Chromatography
This protocol is intended for the removal of non-polar impurities and the more polar hydrolysis product, 6-bromobenzofuran-2-carboxylic acid.
-
Prepare the column: Dry pack a suitable size glass column with silica gel (230-400 mesh).
-
Prepare the eluent: A starting eluent of 95:5 hexane:ethyl acetate is typically effective. The polarity can be gradually increased if necessary.
-
Load the sample: Dissolve the crude Ethyl 6-bromobenzofuran-2-carboxylate in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dried silica with the adsorbed compound to the top of the prepared column.
-
Elute the column: Begin elution with the non-polar solvent mixture. Collect fractions and monitor by TLC. The desired ester should elute before the more polar carboxylic acid.
-
Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Monitoring Hydrolysis by Thin-Layer Chromatography (TLC)
-
Prepare the TLC plate: Use a silica gel coated TLC plate.
-
Spot the plate: Dissolve a small amount of your Ethyl 6-bromobenzofuran-2-carboxylate in a suitable solvent (e.g., ethyl acetate). Spot this solution onto the TLC plate. If available, also spot a reference standard of the starting material and the suspected carboxylic acid byproduct.
-
Develop the plate: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., 80:20 hexane:ethyl acetate).
-
Visualize the spots: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm). The appearance of a more polar spot (lower Rf) in your sample that is absent in the pure starting material is indicative of hydrolysis.
References
- Bhaskar, G.; Yadav, P. Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 2021, 60B(5), 770-776.
- Kossakowski, J.; Kuran, B.; Cieslak, M. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 2019, 24(8), 1529.
- Kossakowski, J.; Ostrowska, K.; Hejchman, E.; Wolska, I. Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 183717.
-
ACS Omega. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]
- Suryawanshi, V.S. Kinetics of Bromination of Benzofurans by Phenyltrimethylammonium Tribromide. Journal of Chemical and Pharmaceutical Research, 2017, 9(10), 172-175.
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MDPI. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Link]
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Chemistry LibreTexts. 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. [Link]
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Providence College Environmental Health and Safety. Bromine in orgo lab SOP. [Link]
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National Center for Biotechnology Information. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]
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LANXESS. Bromine Safety Handling Guide. [Link]
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JOCPR. Kinetics of Bromination of Benzofurans by Phenyltrimethylammonium Tribromide. [Link]
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Organic Chemistry Portal. Ester to Acid - Common Conditions. [Link]
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ResearchGate. Synthesis and antibacterial activity of novel benzofuran ester derivatives. [Link]
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National Center for Biotechnology Information. Ethyl 5-bromo-1-benzofuran-2-carboxylate. [Link]
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MDPI. Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4. [Link]
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Restek. The Proper Storage and Handling of Volatile Analytical Standards. [Link]
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National Center for Biotechnology Information. Investigating the Stability of Individual Carboxylate-Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Microbial Incubation Conditions. [Link]
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Preventing debromination of "Ethyl 6-bromobenzofuran-2-carboxylate"
A Guide to Preventing Debromination in Synthetic Applications
Welcome, researchers and drug development professionals. This guide, curated by our team of Senior Application Scientists, serves as a dedicated resource for troubleshooting and preventing the undesired debromination of Ethyl 6-bromobenzofuran-2-carboxylate. The bromine atom at the 6-position is a critical synthetic handle, and its premature loss can compromise yields, complicate purification, and impede research progress. This document provides in-depth, field-proven insights to ensure the successful application of this valuable building block in your projects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the debromination of Ethyl 6-bromobenzofuran-2-carboxylate during cross-coupling reactions?
Debromination, also known as hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] The generally accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. After the initial oxidative addition of the Ethyl 6-bromobenzofuran-2-carboxylate to the Pd(0) catalyst, the resulting Aryl-Pd(II)-Br complex can undergo reductive elimination with a hydride ligand instead of the desired transmetalation with the coupling partner.[1] This process cleaves the C-Br bond, replaces it with a C-H bond, and regenerates the Pd(0) catalyst, leading to the formation of the unwanted byproduct, Ethyl benzofuran-2-carboxylate.
Q2: Where do the hydride species responsible for debromination originate?
The hydride species can be generated from several sources within the reaction mixture. Common culprits include:
-
Amine Bases or Alcoholic Solvents: These can be oxidized by the palladium complex to generate a hydride ligand.[1]
-
Water: Although often added to dissolve inorganic bases and facilitate the catalytic cycle, water can also be a source of hydrides.[1][2]
-
Boronic Acids/Esters: In some cases, the boronic acid reagent itself can undergo decomposition or side reactions that generate hydride sources.
Q3: How does the choice of phosphine ligand influence the rate of debromination?
The phosphine ligand is arguably the most critical factor in controlling debromination.[2][3] Ligands modulate the electronic and steric properties of the palladium catalyst, directly influencing the relative rates of the desired productive cycle versus the undesired debromination pathway.[3][4]
-
Electron-Rich & Bulky Ligands: Ligands that are both electron-rich and sterically hindered (bulky) are highly effective at preventing debromination.[4][5] The high electron density on the phosphine increases the electron density on the palladium center, which in turn promotes the desired reductive elimination step of the cross-coupling cycle.[3][4] Their bulkiness can also sterically disfavor the approach of smaller hydride donors and accelerate the reductive elimination step, further outcompeting the debromination pathway.[4] Examples of such ligands include trialkylphosphines (e.g., tricyclohexylphosphine, tri-tert-butylphosphine) and biaryl phosphines (e.g., SPhos, XPhos).[4]
Troubleshooting Guide: Strategies to Mitigate Debromination
Issue: Significant formation (>5%) of Ethyl benzofuran-2-carboxylate is detected by LC-MS or NMR analysis of the crude reaction mixture.
This is a clear indication that the conditions are favoring the hydrodehalogenation pathway. The following is a systematic approach to troubleshoot this issue.
1. Catalyst System Optimization: The First Line of Defense
The choice of palladium source and, more importantly, the ligand, is paramount. If you are observing debromination, your current ligand may not be optimal for this substrate.
-
Expert Recommendation: Switch to a catalyst system known for its efficacy in challenging cross-couplings. Bulky, electron-rich biaryl phosphine ligands are the industry standard for suppressing this side reaction.
-
Step-by-Step Protocol: Ligand Screening
-
Set up a parallel screen of several catalyst/ligand systems. Keep the substrate, base, solvent, and temperature constant.
-
System 1 (Control): Your original failing conditions.
-
System 2 (Recommended): Use a pre-formed palladium(II) precatalyst like XPhos Pd G3 or SPhos Pd G3 (1-3 mol %). These are air-stable and reliably generate the active Pd(0) species.
-
System 3 (Alternative): In a separate flask, combine a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky ligand such as XPhos or SPhos in a 1:2 Pd:Ligand ratio.
-
Monitor all reactions by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).
-
Analyze the final crude mixtures to quantify the ratio of desired product to the debrominated byproduct.
-
2. Judicious Selection of Base and Solvent
The reaction environment plays a crucial role in the formation and reactivity of palladium-hydride species.
-
Expert Recommendation: Move away from strong, potentially problematic bases and ensure your solvent is not acting as a hydride donor. The solvent's polarity and coordinating ability can significantly influence catalyst stability and reaction selectivity.[6][7]
-
Data Summary: Impact of Base Selection
| Base | Class | pKa (Conjugate Acid) | General Impact on Debromination |
| NaOH, KOt-Bu | Strong, Protic/Hindered | ~14-19 | High Risk: Can promote side reactions. |
| K₂CO₃ | Moderate, Inorganic | 10.3 | Lower Risk: A common and effective choice. |
| K₃PO₄ | Moderate, Inorganic | 12.3 | Often Recommended: Frequently provides a good balance of reactivity and low debromination. |
| Cs₂CO₃ | Moderate, Inorganic | 10.3 | Lower Risk: Often used for difficult couplings. |
-
Solvent Considerations: Use anhydrous, aprotic solvents like 1,4-Dioxane, Toluene, or THF.[8] If an aqueous mixture is required for the base, minimize the amount of water and ensure all solvents are thoroughly degassed prior to use to remove oxygen.[1][9] Oxygen can lead to catalyst decomposition and side reactions like boronic acid homocoupling, which depletes the active nucleophile and can complicate the reaction.[1][9]
Troubleshooting Workflow Diagram
Caption: A systematic workflow for troubleshooting and minimizing the debromination of Ethyl 6-bromobenzofuran-2-carboxylate.
3. Rigorous Experimental Technique
Inconsistent results often point to subtle variations in experimental setup, particularly with respect to atmospheric control.
-
Expert Recommendation: Always conduct palladium-catalyzed reactions under a strict inert atmosphere. Oxygen can degrade both the phosphine ligands and the active Pd(0) catalyst.
-
Protocol: Standard Procedure for Air-Sensitive Cross-Coupling
-
Glassware Preparation: Oven-dry all glassware (reaction flask, condenser) and cool under a stream of dry nitrogen or argon.
-
Reagent Addition: Add all solid reagents (Ethyl 6-bromobenzofuran-2-carboxylate, boronic acid partner, base, and catalyst) to the reaction flask under a positive flow of inert gas.
-
Degassing: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this "evacuate-backfill" cycle at least three times.
-
Solvent Addition: Add anhydrous, degassed solvent via a cannula or syringe. If using a solvent mixture with water, the water should also be degassed by bubbling with argon or nitrogen for 20-30 minutes prior to addition.
-
Execution: Heat the reaction to the target temperature under a positive pressure of inert gas (a balloon or bubbler is sufficient).
-
Monitoring: To monitor the reaction, take aliquots using a syringe under a positive flow of inert gas to avoid introducing air into the flask.[10]
-
Logic Diagram: Pillars of a Successful Reaction
Caption: The key interdependent factors required to achieve a high-yielding, low-debromination cross-coupling reaction.
By systematically addressing these critical parameters—catalyst system, reaction environment, and experimental technique—researchers can effectively suppress the debromination of Ethyl 6-bromobenzofuran-2-carboxylate and achieve reliable, high-yielding results.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
National Center for Biotechnology Information. Ethyl 6-bromobenzofuran-3-carboxylate. PubChem Compound Database. [Link]
-
Kossakowski, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. [Link]
-
Abdel-Aziz, H. A., et al. (2011). Ethyl 5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E. [Link]
-
EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology. [Link]
-
Gessner Group. Phosphine ligands and catalysis. University of Würzburg. [Link]
-
Fairlamb, I. J. S. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts. (2023). 2.9: Phosphines. Chemistry LibreTexts. [Link]
-
Wang, D., et al. (2005). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. [Link]
-
ResearchGate. (2014). The effects of base and solvent on the cross-coupling of bromobenzene and phenylboronic acid. ResearchGate. [Link]
-
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Singh, P., et al. (2018). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Journal of Chemical Sciences. [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. [Link]
-
Dreher, S. D., et al. (2008). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Buchwald, S. L., et al. (2019). Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Beilstein Journals. (2012). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry. [Link]
-
National Institutes of Health. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH Public Access. [Link]
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Validation & Comparative
A Comparative Analysis of the Biological Activities of Ethyl 6-bromobenzofuran-2-carboxylate Derivatives
A Technical Guide for Researchers and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Among these, Ethyl 6-bromobenzofuran-2-carboxylate serves as a crucial starting material for the synthesis of novel compounds with potentially enhanced therapeutic efficacy. The introduction of a bromine atom at the 6-position and an ethyl carboxylate group at the 2-position of the benzofuran ring system provides a versatile platform for further chemical modifications, leading to a diverse library of derivatives.[1][4] This guide provides a comparative overview of the biological activities of various derivatives of Ethyl 6-bromobenzofuran-2-carboxylate, supported by experimental data and detailed protocols to aid in the design and evaluation of new therapeutic agents.
The Strategic Importance of the Benzofuran-2-carboxylate Scaffold
The benzofuran nucleus, a fusion of benzene and furan rings, is a common feature in many natural products and synthetic compounds with significant pharmacological value.[4] Structure-activity relationship (SAR) studies have consistently shown that substitutions at the C-2 position of the benzofuran ring are critical for cytotoxic activity.[1] The ethyl carboxylate group at this position not only influences the molecule's electronic and steric properties but also serves as a synthetic handle for the introduction of various pharmacophores, such as amides, hydrazones, and other heterocyclic rings.[5]
Furthermore, the presence of a halogen, such as bromine, on the benzofuran ring has been shown to significantly enhance anticancer activities.[1] This is attributed to the ability of halogens to form halogen bonds, which are attractive interactions between the electrophilic halogen and nucleophilic sites in biological macromolecules, thereby improving binding affinity.[1]
Comparative Biological Evaluation of Derivatives
To provide a clear comparison, this guide will focus on three key areas of biological activity: anticancer, antimicrobial, and anti-inflammatory. The following sections will present a synthesis of data from various studies, highlighting the impact of different structural modifications on the biological potency of Ethyl 6-bromobenzofuran-2-carboxylate derivatives.
Anticancer Activity: A Quantitative Comparison
The cytotoxic potential of benzofuran derivatives is a major area of investigation in cancer research.[3] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[6][7] Below is a comparative summary of the anticancer activity of representative benzofuran-2-carboxylate derivatives against various cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.
| Derivative Classification | Representative Structure/Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Halogenated Benzofurans | Bromo-substituted at acetyl group | K562 (Leukemia) | 20-85 | [8] |
| Bromo-substituted at acetyl group | MOLT-4 (Leukemia) | 20-85 | [8] | |
| Bromo-substituted at acetyl group | HeLa (Cervical Carcinoma) | 20-85 | [8] | |
| Piperazine Hybrids | Keto-substituted piperazine | A549 (Lung) | 0.12 | [1] |
| Keto-substituted piperazine | SGC7901 (Colonic) | 2.75 | [1] | |
| Benzofuran-2-carboxamides | 6-methoxy, 1,2,3-triazole derivative | HCT-116 (Colon) | 0.87 | [9] |
| 6-methoxy, 1,2,3-triazole derivative | HeLa (Cervical) | 0.73 | [9] | |
| 6-methoxy, 1,2,3-triazole derivative | A549 (Lung) | 0.57 | [9] |
Key Insights from SAR Analysis:
-
Halogenation: The presence of bromine on an acetyl or methyl group attached to the benzofuran system has been shown to increase cytotoxicity.[8]
-
Piperazine Conjugation: Hybrid molecules incorporating a piperazine ring, particularly with a keto-substituent, have demonstrated potent and selective anticancer activity.[1]
-
Carboxamide and Triazole Moieties: The conversion of the ethyl carboxylate to a carboxamide, followed by linkage to a triazole ring, has yielded compounds with significant anti-proliferation potency against a range of cancer cell lines. The presence of a methoxy group at the 6-position was found to be crucial for this high activity.[9]
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The emergence of antimicrobial resistance necessitates the development of new therapeutic agents.[10] Benzofuran derivatives have been explored for their potential to inhibit the growth of various pathogenic microorganisms.[11] The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using methods like the broth microdilution assay.[12]
| Derivative Classification | Representative Structure/Modification | Microorganism | MIC (µg/mL) | Reference |
| Aza-benzofurans | Compound 1 (from P. crustosum) | Salmonella typhimurium | Moderate Activity | [13] |
| Compound 1 (from P. crustosum) | Staphylococcus aureus | Moderate Activity | [13] | |
| Oxa-benzofurans | Compound 6 (from P. crustosum) | Penicillium italicum | 12.5 | [13] |
| Compound 6 (from P. crustosum) | Colletotrichum musae | 12.5-25 | [13] | |
| 1,2,3-Triazole Hybrids | Chloro-substituted benzofuran | Sclerotium rolfsii | Good Activity | [5] |
Key Insights from SAR Analysis:
-
Heteroatom Variation: Aza-benzofuran derivatives have shown promising antibacterial activity, while oxa-benzofurans have demonstrated potent antifungal effects.[13]
-
Triazole Conjugation: The incorporation of a 1,2,3-triazole ring system into the benzofuran-2-carboxylate scaffold has been shown to produce compounds with a broad spectrum of antimicrobial activity.[5] Electron-donating groups and halogens on the benzofuran ring appear to enhance this activity.[5]
Anti-inflammatory Activity: Modulation of Inflammatory Pathways
Chronic inflammation is implicated in a variety of diseases, making the development of novel anti-inflammatory agents a key research focus.[14] Benzofuran derivatives have been shown to possess anti-inflammatory properties, often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.[15][16][17]
| Derivative Classification | Representative Structure/Modification | Assay | IC50 (µM) | Reference |
| Aza-benzofurans | Compound 1 (from P. crustosum) | NO inhibition in RAW 264.7 cells | 17.3 | [13] |
| Compound 4 (from P. crustosum) | NO inhibition in RAW 264.7 cells | 16.5 | [13] | |
| Fluorinated Dihydrobenzofurans | Fluorine, bromine, and ester/carboxylic acid groups | IL-6 secretion inhibition | 1.2 - 9.04 | [18] |
| Fluorine, bromine, and ester/carboxylic acid groups | NO inhibition | 2.4 - 5.2 | [18] |
Key Insights from SAR Analysis:
-
Aza-benzofuran Scaffolds: Certain aza-benzofuran derivatives have demonstrated significant anti-inflammatory activity by inhibiting nitric oxide release.[13]
-
Fluorination and Saturation: The presence of fluorine and bromine atoms, along with a hydroxyl or carboxyl group, on the benzofuran or dihydrobenzofuran scaffold enhances anti-inflammatory effects.[18] Structure-activity relationship analysis also indicated that a double bond between C-2 and C-3 conferred superior anti-inflammatory activity compared to a single bond.[13]
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, this section provides detailed, step-by-step methodologies for the synthesis of a representative derivative and key biological assays.
Synthesis of Ethyl 5-bromobenzofuran-2-carboxylate Derivatives
A general and efficient method for the synthesis of ethyl benzofuran-2-carboxylate derivatives involves the reaction of a substituted salicylaldehyde with ethyl bromoacetate.[5]
Step 1: Synthesis of Ethyl 5-bromobenzofuran-2-carboxylate
-
To a solution of 5-bromosalicylaldehyde (1 mmol) in acetonitrile (100 mL), add anhydrous potassium carbonate (3.0 mmol) and ethyl bromoacetate (1.2 mmol) slowly at ambient temperature.
-
Reflux the reaction mixture for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the crude product in ethyl acetate (200 mL) and wash with 5% dilute HCl.
-
Wash the organic layer with water (50 mL) and brine solution (50 mL), then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the product, which can be further purified by recrystallization from ethanol.[5]
Workflow for Derivative Synthesis:
Caption: General workflow for the synthesis of the core intermediate.
MTT Assay for Cytotoxicity Screening
This protocol is adapted from standard procedures for evaluating the cytotoxic effects of compounds on cancer cell lines.[7][8]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.[16]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized benzofuran derivatives and incubate for 48 hours.[8]
-
MTT Addition: Add MTT solution (0.5 mg/mL in PBS) to each well and incubate for 4 hours.[7]
-
Formazan Solubilization: Remove the supernatant and dissolve the formazan crystals in DMSO.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control (e.g., 1% DMSO) and determine the IC50 values.[8]
Broth Microdilution Assay for Antimicrobial Susceptibility Testing
This protocol follows the guidelines recommended by the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of antimicrobial agents.[12]
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microplate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay measures the anti-inflammatory potential of compounds by quantifying the inhibition of NO production in LPS-stimulated macrophages.[15][17][19]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate (1x10^5 cells/well) and incubate for 24 hours.[17]
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for another 24 hours.[17]
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 values.
Mechanistic Insights: Targeting Inflammatory Signaling Pathways
The anti-inflammatory effects of many benzofuran derivatives are attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[20][21]
The NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of pro-inflammatory gene expression.[21] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.[22]
Caption: Simplified diagram of the canonical NF-κB signaling pathway.
The MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation.[23] It consists of a series of protein kinases that are sequentially activated by phosphorylation, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory mediators.[24]
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A Technical Guide to the Structure-Activity Relationship of Ethyl 6-bromobenzofuran-2-carboxylate Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Among these, derivatives of benzofuran-2-carboxylic acid have garnered significant attention in medicinal chemistry for their potential as anticancer agents.[3] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on the ethyl 6-bromobenzofuran-2-carboxylate core. We will explore how modifications to this scaffold influence cytotoxic activity, offering insights for the rational design of novel and more potent anticancer drug candidates.
The Ethyl 6-bromobenzofuran-2-carboxylate Scaffold: A Promising Starting Point
The ethyl 6-bromobenzofuran-2-carboxylate scaffold presents several key features that make it an attractive starting point for anticancer drug discovery. The benzofuran core provides a rigid framework amenable to substitution at various positions. The ethyl ester at the C-2 position is a critical determinant of cytotoxic activity and offers a handle for further chemical modification.[1] Furthermore, the presence of a bromine atom at the C-6 position has been shown to significantly impact inhibitory potency against various cancer cell lines.[3] Halogenated compounds, in general, have demonstrated significant cytotoxicity.[1]
This guide will systematically explore the SAR of this scaffold by examining the impact of modifications at two key positions: the C-2 carboxylate group and the benzofuran ring system.
Modifications at the C-2 Position: From Esters to Amides and Heterocycles
Early SAR studies on benzofuran derivatives highlighted that ester or heterocyclic ring substitutions at the C-2 position were crucial for the compounds' cytotoxic activity.[1] This observation has driven extensive research into modifying the ethyl ester of the parent scaffold.
The Carboxamide Moiety: A Key Pharmacophore
Replacing the ethyl ester at the C-2 position with a carboxamide group has been a common and often successful strategy to enhance anticancer activity. The presence of the N-phenethyl carboxamide, for instance, has been shown to significantly enhance antiproliferative activity.[1] This enhancement is attributed to the ability of the amide group to form crucial hydrogen bond interactions with biological targets.
A series of benzofuran-2-carboxamide derivatives have been synthesized and evaluated for their cytotoxic activities against a panel of human cancer cell lines.[4] The general synthetic approach involves the conversion of the corresponding benzofuran-2-carboxylic acid to its acid chloride, followed by reaction with a desired amine.
Table 1: Comparison of Anticancer Activity of C-2 Modified Analogs
| Compound ID | C-2 Modification | R Group on Amide | Cancer Cell Line | IC50 (µM) | Reference |
| Parent Ester | -COOEt | - | Various | - | |
| Amide 1 | -CONH-R | 4-isopropylphenyl | - | - | [4] |
| Amide 2 | -CONH-R | 2-benzoylphenyl | - | - | [4] |
| Triazole 1 | See Ref. | - | HCT116 | 0.87 | [3] |
| Triazole 2 | See Ref. | - | HeLa | 0.73 | [3] |
| Triazole 3 | See Ref. | - | A549 | 0.57 | [3] |
Heterocyclic Substitutions: Expanding Chemical Space
Beyond simple amides, the introduction of various heterocyclic rings at the C-2 position has led to the discovery of potent anticancer agents. For example, a series of benzofuran-2-carboxylate 1,2,3-triazoles have been synthesized and shown to possess significant antimicrobial and, in some cases, anticancer activities.[5] The synthesis of these compounds often involves a click chemistry approach, reacting a propargylated benzofuran-2-carboxylate with a variety of substituted azides.
The enhanced activity of these heterocyclic analogs can be attributed to their ability to engage in a wider range of interactions with biological targets, including pi-stacking and hydrophobic interactions, in addition to hydrogen bonding.
Modifications on the Benzofuran Ring: The Role of Halogens and Other Substituents
The substitution pattern on the benzofuran ring itself plays a pivotal role in modulating the anticancer activity of these compounds. The position and nature of the substituent can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, all of which affect its interaction with biological targets.
The Significance of the 6-Bromo Substituent
The presence of a bromine atom at the C-6 position of the benzofuran ring is a key feature of the parent scaffold. Halogenated derivatives of benzofurans have consistently demonstrated significant cytotoxic activity.[2] The introduction of a bromine atom to a methyl or acetyl group attached to the benzofuran system has been shown to increase cytotoxicity.[2] While the specific nature of the halogen (Cl, Br, F) may not drastically alter activity, its position is of great importance.[1]
Exploring Other Ring Substitutions
While this guide focuses on 6-bromo analogs, it is instructive to consider the effects of other substituents on the benzofuran ring to understand broader SAR trends. For instance, the presence of a 6-methoxy group has been found to be essential for high antiproliferative activity in some series of benzofuran-2-carboxamide derivatives.[3] This suggests that electron-donating groups at this position can be beneficial.
Conversely, the introduction of bulky groups or substituents that drastically alter the electronic nature of the ring can have detrimental effects on activity. A systematic exploration of substitutions at positions C-3, C-4, C-5, and C-7 of the 6-bromobenzofuran-2-carboxylate scaffold would be a valuable area for future research.
Mechanism of Action: Targeting Key Cellular Processes
The anticancer activity of benzofuran derivatives stems from their ability to interfere with critical cellular processes. While the exact mechanism can vary depending on the specific analog, several key targets have been identified.
Tubulin Polymerization Inhibition
A significant number of benzofuran derivatives exert their anticancer effects by inhibiting tubulin polymerization.[3][6][7] Tubulin is a key component of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, typically in the G2/M phase, and ultimately lead to apoptosis.[3] The 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan skeleton is a known pharmacophore for tubulin inhibitors.[6]
Caption: Proposed mechanism of action for tubulin-inhibiting benzofuran analogs.
Enzyme Inhibition
Certain benzofuran derivatives have also been identified as inhibitors of specific enzymes that are crucial for cancer cell survival and proliferation. For example, some analogs act as inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many hypoxic tumors and involved in pH regulation and tumor progression.[8][9]
Experimental Protocols
General Synthesis of Benzofuran-2-Carboxamide Derivatives
The following is a representative protocol for the synthesis of benzofuran-2-carboxamide derivatives, adapted from published procedures.[4][10]
-
Step 1: Synthesis of Benzofuran-2-carboxylic acid: The corresponding ethyl benzofuran-2-carboxylate is hydrolyzed to the carboxylic acid using a base such as sodium hydroxide in an alcoholic solvent, followed by acidification.
-
Step 2: Formation of the Acid Chloride: The benzofuran-2-carboxylic acid is converted to its acid chloride by reacting with a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane.
-
Step 3: Amide Coupling: The crude acid chloride is then reacted with the desired amine in the presence of a base, such as triethylamine, in a suitable solvent like dioxane or dichloromethane to yield the final benzofuran-2-carboxamide derivative. The product is typically purified by recrystallization or column chromatography.
Caption: General synthetic workflow for benzofuran-2-carboxamide analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: The formazan crystals are then solubilized by adding a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Conclusion and Future Directions
The ethyl 6-bromobenzofuran-2-carboxylate scaffold serves as a valuable template for the development of novel anticancer agents. Structure-activity relationship studies have revealed that modifications at the C-2 position, particularly the introduction of carboxamide and heterocyclic moieties, can significantly enhance cytotoxic activity. The 6-bromo substituent is also a key contributor to the antiproliferative effects. While tubulin polymerization inhibition is a prominent mechanism of action, other enzymatic targets are also being explored.
Future research in this area should focus on a more systematic exploration of the SAR of ethyl 6-bromobenzofuran-2-carboxylate analogs. This includes the synthesis and evaluation of a wider range of C-2 amides and heterocycles, as well as a comprehensive investigation of substitutions at other positions on the benzofuran ring. Such studies, coupled with detailed mechanistic investigations, will undoubtedly pave the way for the discovery of more potent and selective benzofuran-based anticancer drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
